2-Chloro-5-fluorobenzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZSJPBASHYOHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373935 | |
| Record name | 2-Chloro-5-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-51-6 | |
| Record name | 2-Chloro-5-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-fluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-5-fluorobenzoyl chloride CAS number
An In-Depth Technical Guide to 2-Chloro-5-fluorobenzoyl chloride (CAS No: 21900-51-6)
Introduction
This compound, identified by the CAS number 21900-51-6, is a highly reactive acyl chloride compound.[1][2][3][4] Its molecular structure, featuring a benzene ring substituted with chlorine and fluorine atoms and a reactive benzoyl chloride group, makes it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive technical overview of its properties, synthesis, handling, and applications, particularly for professionals in the fields of chemical research and pharmaceutical development. The presence of halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a strategic building block in medicinal chemistry.
Physicochemical and Spectroscopic Data
This compound is a substance that typically appears as a liquid or solid.[5] It is characterized by a pungent odor and is generally insoluble in water; in fact, it reacts with water.[1][5]
| Property | Value | Source(s) |
| CAS Number | 21900-51-6 | [2][3][4][6] |
| Molecular Formula | C7H3Cl2FO | [1][2][3] |
| Molecular Weight | 193.00 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [5] |
| Boiling Point | 213.7°C at 760 mmHg | [5] |
| Melting Point | 79-82°C | [7] |
| Density | 1.462 g/cm³ | [5] |
| Flash Point | 83°C | [5] |
| Solubility | Insoluble and reacts with water | [1][5] |
Synthesis and Reaction Mechanism
The synthesis of acyl chlorides like this compound is most commonly achieved by the chlorination of the corresponding carboxylic acid, 2-chloro-5-fluorobenzoic acid. This conversion is a cornerstone of organic synthesis, enabling the activation of the carboxylic acid group for subsequent reactions.
General Synthetic Pathway
The standard laboratory and industrial method involves treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.
Caption: General synthesis of this compound.
Experimental Protocol: Synthesis from Carboxylic Acid
-
Preparation : In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add 2-chloro-5-fluorobenzoic acid.
-
Reagent Addition : Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction : Heat the mixture to reflux (approximately 70-80°C) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Purification : After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation.
Causality Behind Experimental Choices:
-
Anhydrous Conditions : The reaction must be carried out under strictly anhydrous (moisture-free) conditions because both the thionyl chloride reactant and the acyl chloride product will react violently with water.[1]
-
Excess Thionyl Chloride : Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and allows it to also serve as the reaction solvent.
-
Reflux : Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reactivity, Storage, and Handling
This compound's high reactivity is central to its utility. The carbon atom in the carbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles.
Key Reactions and Incompatible Materials
This compound reacts exothermically, and sometimes violently, with nucleophilic reagents. It is crucial to avoid contact with the following substances:
| Incompatible Material | Reaction Outcome |
| Water | Vigorous reaction generating heat and hydrogen chloride gas.[1] |
| Alcohols | Forms esters. |
| Amines | Forms amides. |
| Strong Bases | Can cause rapid and hazardous decomposition.[1] |
| Oxidizing Agents | Potential for vigorous reaction.[1] |
Protocol for Safe Handling and Storage
Given its hazardous nature, strict safety protocols must be followed.
-
Engineering Controls : Always handle this chemical within a certified chemical fume hood.[1] Ensure an emergency eye wash station and safety shower are immediately accessible.[1]
-
Personal Protective Equipment (PPE) :
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1] The container should be kept under an inert gas atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.[1]
Applications in Drug Discovery and Development
Acyl chlorides are fundamental building blocks in the pharmaceutical industry. This compound serves as a key intermediate for introducing the 2-chloro-5-fluorobenzoyl moiety into a larger molecule, a common strategy in drug design. Halogenated compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[8][9]
Role as a Pharmaceutical Building Block
The primary application of this compound is in acylation reactions, particularly for the formation of amide and ester bonds. These bonds are fundamental linkages in a vast number of active pharmaceutical ingredients (APIs). The presence of the chlorine and fluorine atoms can enhance the pharmacological properties of the final API, including its binding affinity, metabolic stability, and membrane permeability. For instance, similar halogenated benzoyl chlorides are used in the synthesis of central nervous system agents and broad-spectrum antibiotics.[10]
Caption: Use of this compound in amide synthesis.
Safety and Toxicology
This compound is classified as hazardous and requires careful handling. It causes severe skin burns and serious eye damage and may also cause respiratory irritation.[1][5]
| Hazard Class | GHS Statement |
| Skin Corrosion | H314: Causes severe skin burns and eye damage[1][11] |
| Eye Damage | H318: Causes serious eye damage[1] |
| Target Organ Toxicity | H335: May cause respiratory irritation[1] |
First-Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1] Seek immediate medical attention.[1]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.
-
Ingestion : Rinse mouth with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek medical attention.
Conclusion
This compound (CAS: 21900-51-6) is a pivotal chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its high reactivity, stemming from the acyl chloride group, combined with the specific halogenation pattern on the aromatic ring, provides a versatile tool for researchers and drug development professionals. However, its hazardous nature necessitates stringent adherence to safety and handling protocols. A thorough understanding of its chemical properties, reactivity, and safety requirements is essential for its effective and safe utilization in creating novel and complex molecules.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. pschemicals.com [pschemicals.com]
- 3. scbt.com [scbt.com]
- 4. 21900-51-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
An In-depth Technical Guide to 2-Chloro-5-fluorobenzoyl Chloride for Researchers and Drug Development Professionals
Abstract: 2-Chloro-5-fluorobenzoyl chloride (CAS No. 21900-51-6) is a pivotal chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique molecular structure, featuring a reactive acyl chloride group and halogen substituents, offers a versatile platform for constructing complex molecules. This guide provides a comprehensive technical overview of its physicochemical properties, molecular weight determination, synthesis protocols, analytical characterization, and critical applications, with a focus on its role in drug development. Furthermore, it details essential safety and handling procedures to ensure its proper use in a laboratory and industrial setting.
Core Physicochemical Properties and Molecular Weight
This compound is a substituted aromatic acyl chloride. At room temperature, it typically appears as a colorless to pale yellow liquid with a pungent odor[1]. The presence of both chlorine and fluorine atoms on the benzene ring significantly influences its reactivity and the properties of its derivatives.
Molecular Weight Determination
The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in chemical synthesis. It is derived from its molecular formula, which for this compound is C₇H₃Cl₂FO[2][3][4].
The molecular weight is calculated by summing the atomic weights of each constituent atom:
-
Carbon (C): 7 atoms × 12.011 amu = 84.077 amu
-
Hydrogen (H): 3 atoms × 1.008 amu = 3.024 amu
-
Chlorine (Cl): 2 atoms × 35.453 amu = 70.906 amu
-
Fluorine (F): 1 atom × 18.998 amu = 18.998 amu
-
Oxygen (O): 1 atom × 15.999 amu = 15.999 amu
Total Molecular Weight = 193.004 amu
This value is commonly rounded to 193.00 g/mol or 193.01 g/mol in commercial and research contexts[3][5].
Key Physical and Chemical Data
A summary of the essential physicochemical properties is presented below for quick reference. These parameters are critical for designing reaction conditions, purification procedures, and safe storage protocols.
| Property | Value | Source(s) |
| CAS Number | 21900-51-6 | [2][3] |
| Molecular Formula | C₇H₃Cl₂FO | [2][3][4] |
| Molecular Weight | 193.00 g/mol | [3][5][6] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 213.7 °C at 760 mmHg | [1] |
| Density | 1.462 g/cm³ | [1] |
| Flash Point | 83 °C | [1] |
| Reactivity | Reacts violently with water, alcohols, strong bases, and oxidizing agents. | [2][7] |
Synthesis and Reaction Mechanisms
Understanding the synthesis of this compound is crucial for its application. While multiple specific industrial methods exist, a common conceptual pathway involves the chlorination and acylation of a substituted fluorobenzene precursor.
A generalized approach often starts with a related benzoic acid, which is then converted to the acyl chloride. For instance, 2-chloro-5-fluorobenzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Causality in Reagent Choice: Thionyl chloride is frequently chosen for this transformation due to its efficacy and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the final product. The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).
Caption: Generalized synthesis workflow for this compound.
Spectroscopic and Analytical Characterization
For quality control and reaction monitoring, researchers rely on various spectroscopic techniques to confirm the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm), with splitting patterns dictated by the chlorine and fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the acyl chloride (typically 165-170 ppm) and distinct signals for the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O (carbonyl) stretch in an acyl chloride is expected around 1750-1800 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight (193 m/z). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.
Self-Validating Protocol: Purity Assessment by GC-MS
A gas chromatography-mass spectrometry (GC-MS) analysis provides a self-validating system for both purity and identity.
-
Sample Preparation: Prepare a dilute solution of the synthesized product in a suitable volatile solvent (e.g., dichloromethane).
-
GC Separation: Inject the sample onto a GC equipped with a non-polar or medium-polarity capillary column. The resulting chromatogram should ideally show a single major peak, indicating high purity. The retention time of this peak serves as an initial identifier.
-
MS Identification: The mass spectrometer coupled to the GC will provide a mass spectrum for the eluting peak. This spectrum must match the expected fragmentation pattern and molecular ion of this compound, confirming its identity. The integration of the peak area in the chromatogram provides a quantitative measure of purity.
Applications in Medicinal Chemistry and Drug Development
The primary value of this compound lies in its role as a reactive building block. The acyl chloride group is a potent electrophile, readily reacting with nucleophiles like amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. This reactivity is harnessed to introduce the 2-chloro-5-fluorobenzoyl moiety into larger molecules.
This compound and its isomers are important intermediates in the synthesis of fluoroquinolone antibiotics and certain antipsychotic drugs[8][9]. For instance, similar substituted benzoyl chlorides are used in Friedel-Crafts acylation reactions to create key benzophenone intermediates, which are precursors to benzodiazepines and other central nervous system (CNS) active agents[10].
Example Workflow: Amide Synthesis
The reaction with an amine to form an amide is a cornerstone of its application in drug synthesis.
Caption: Reaction scheme for amide synthesis using this compound.
Safety, Handling, and Storage
Due to its reactivity, this compound presents significant hazards and must be handled with care.
5.1. Hazard Identification
-
Corrosive: Causes severe skin burns and serious eye damage[2][11].
-
Respiratory Irritant: May cause respiratory irritation[2].
-
Water Reactive: Reacts violently with water, liberating toxic hydrogen chloride gas[7][12].
5.2. Recommended Handling Procedures
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[2].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield)[2][12].
-
Incompatible Materials: Keep away from water, moisture, strong bases, alcohols, and oxidizing agents[2].
5.3. Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[13]. The container should be kept away from incompatible materials.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound, with a molecular weight of 193.01 g/mol , is more than a simple chemical. It is a highly reactive and versatile intermediate that is indispensable in the fields of pharmaceutical and agrochemical synthesis. Its proper use requires a thorough understanding of its chemical properties, reactivity, and associated hazards. This guide has provided a technical framework for researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors, from stoichiometric calculations based on its molecular weight to the synthesis of novel, high-value molecules.
References
- 1. Page loading... [guidechem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. scbt.com [scbt.com]
- 4. pschemicals.com [pschemicals.com]
- 5. This compound-Molbase [molbase.com]
- 6. 5-氯-2-氟苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.ie [fishersci.ie]
- 8. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. cleanchemlab.com [cleanchemlab.com]
2-Chloro-5-fluorobenzoyl chloride structure
An In-depth Technical Guide to 2-Chloro-5-fluorobenzoyl Chloride: Structure, Synthesis, and Applications
Introduction
This compound, identified by the CAS Number 21900-51-6, is a pivotal chemical intermediate in the synthesis of a wide range of complex organic molecules.[1][2][3] Its unique structural arrangement, featuring a reactive acyl chloride group and halogen substituents on the aromatic ring, makes it a versatile building block for researchers, scientists, and professionals in drug development and agrochemical industries.[2][4] This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications, with a focus on the scientific principles that underpin its utility.
Molecular Structure and Physicochemical Properties
The structure of this compound consists of a benzene ring substituted with a chlorine atom at the ortho position, a fluorine atom at the meta position relative to the benzoyl chloride group.[2] This substitution pattern is crucial to its reactivity and its utility in directing the synthesis of specific isomers of larger molecules.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 21900-51-6 | [1][2][3] |
| Molecular Formula | C₇H₃Cl₂FO | [1][2][3][5] |
| Molecular Weight | 193.00 g/mol | [3][5][6] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 213.7°C at 760 mmHg | [2] |
| Density | 1.462 g/cm³ | [2] |
| Flash Point | 83°C | [2] |
| SMILES Code | O=C(Cl)C1=CC(F)=CC=C1Cl | [7] |
Reactivity and Mechanistic Insights
The chemical behavior of this compound is dominated by the highly electrophilic carbon atom of the acyl chloride group (-COCl). This reactivity is further modulated by the electronic effects of the halogen substituents on the aromatic ring.
The acyl chloride is highly susceptible to nucleophilic acyl substitution. It readily reacts with nucleophiles such as water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively. This reactivity is the cornerstone of its application in synthesis, allowing for the introduction of the 2-chloro-5-fluorobenzoyl moiety into a target molecule.[2]
The chlorine and fluorine atoms are electron-withdrawing groups, which increases the electrophilicity of the acyl chloride carbon, making it more reactive towards nucleophiles.[8] This is a key consideration for reaction kinetics and catalyst selection in synthetic protocols.
Causality in Reactivity:
-
Reaction with Water: It reacts with water, potentially violently, to generate hydrogen chloride gas and 2-chloro-5-fluorobenzoic acid.[1][9] This hydrolytic instability necessitates handling under anhydrous conditions.
-
Incompatibility with Bases: Strong bases can deprotonate any trace amounts of water, leading to a vigorous reaction, or directly attack the acyl chloride.[1]
-
Thermal Decomposition: When heated, it can decompose to produce hazardous gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[1][9]
Synthesis Protocol
While various synthetic routes exist, a common approach involves the acylation of a substituted benzene derivative. The following protocol is a representative example based on established chemical principles, such as the Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluorobenzoyl chloride (A related structural isomer)
Note: Specific protocols for this compound are proprietary. This illustrates a general, analogous industrial synthesis for a closely related compound, highlighting the core chemical transformations.
-
Reaction Setup: A reactor is charged with 2,4-dichlorofluorobenzene, which serves as the starting material. Carbon tetrachloride is added as both a reagent and a solvent.[10]
-
Catalysis: A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is introduced to the mixture.[10] The catalyst activates the carbon tetrachloride for the electrophilic aromatic substitution reaction.
-
Friedel-Crafts Reaction: The mixture is heated (e.g., to 70°C) to initiate the Friedel-Crafts reaction, which attaches a trichloromethyl group to the benzene ring.[10] The reaction progress is monitored until the starting material is consumed.
-
Hydrolysis: After cooling, water is carefully added to the reaction mixture. This step hydrolyzes the trichloromethyl intermediate to a carboxylic acid.[11]
-
Acylation: The resulting carboxylic acid is then converted to the final acyl chloride product. This is typically achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or bis(trichloromethyl)carbonate.[11][12]
-
Purification: The final product, 2,4-dichloro-5-fluorobenzoyl chloride, is isolated and purified, often through reduced pressure distillation.[4][12]
Trustworthiness and Validation: Each step of this process is a well-established, fundamental organic reaction. The choice of a Lewis acid is critical for the initial C-C bond formation. The subsequent hydrolysis and chlorination steps are standard procedures for converting an alkylated benzene into a benzoyl chloride. The yield and purity of the final product validate the efficiency of the chosen conditions. A patent for this process reports a total yield of over 88%.[10]
Visualization: Synthesis Workflow
Caption: A generalized workflow for the synthesis of halogenated benzoyl chlorides.
Applications in Drug Discovery and Agrochemicals
This compound is not an end product but a crucial intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules that have biological activity.
-
Pharmaceuticals: It is a key building block in the synthesis of various pharmaceutical compounds.[2] The 2-chloro-5-fluorobenzoyl group can be found in the core structures of drugs, including some quinolone antibiotics and antipsychotic agents.[4] The presence of chlorine and fluorine can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity to its target protein.[13][14][15]
-
Agrochemicals: In the agrochemical sector, this compound serves as a reactive intermediate for producing modern herbicides, insecticides, and fungicides.[2] The resulting products contribute to effective crop protection.
Visualization: Role as a Core Building Block
Caption: Role of this compound as a key synthetic intermediate.
Safety, Handling, and Storage
Given its reactivity, handling this compound requires strict adherence to safety protocols.
-
Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage.[1][6] It may also cause respiratory irritation.[1] It reacts with water to generate toxic hydrogen chloride gas.[1][16]
-
Handling:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][17]
-
Appropriate Personal Protective Equipment (PPE) is mandatory. This includes chemical-resistant gloves, chemical safety goggles, and a face shield.[1][17]
-
Avoid breathing vapors, mist, or spray.[1]
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
-
-
Storage:
Conclusion
This compound is a high-value chemical intermediate whose utility is firmly grounded in the principles of organic reactivity. Its carefully designed structure allows chemists to introduce a specific functional group into molecules, paving the way for the development of new pharmaceuticals and agrochemicals. For researchers and drug development professionals, a thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its synthetic potential safely and effectively.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound/CAS:21900-51-6-HXCHEM [hxchem.net]
- 6. echemi.com [echemi.com]
- 7. 21900-51-6|this compound|BLD Pharm [bldpharm.com]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.ie [fishersci.ie]
- 10. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 11. CN104649890A - A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 12. 2,4-Dichloro-5-fluorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. cleanchemlab.com [cleanchemlab.com]
An In-depth Technical Guide to 2-Chloro-5-fluorobenzoyl Chloride for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-5-fluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical information to support its safe and effective use in laboratory and industrial settings.
Molecular and Physical Properties
This compound, with the CAS number 21900-51-6, is a substituted aromatic acyl chloride.[2][3] Its molecular structure, featuring a benzene ring substituted with a chlorine atom, a fluorine atom, and a reactive acyl chloride group, makes it a valuable building block in organic synthesis.
Molecular Structure
The molecular structure of this compound is depicted below:
References
Introduction: The Molecular Identity of a Key Synthetic Intermediate
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-fluorobenzoyl Chloride
This compound (CAS No: 21900-51-6, Molecular Formula: C₇H₃Cl₂FO, Molecular Weight: 193.00 g/mol ) is a bifunctional molecule of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its utility as a building block stems from the reactivity of the acyl chloride group, which readily participates in acylation reactions, and the specific substitution pattern on the aromatic ring that influences the electronic and steric properties of the final products.
Accurate and unambiguous structural confirmation is paramount for any researcher utilizing this compound. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. The presented data and protocols are synthesized from established spectroscopic principles and are designed to serve as a self-validating framework for researchers, ensuring both scientific integrity and experimental reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is the definitive method for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can construct a detailed map of the molecular structure.[3][4][5]
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number, chemical environment, and connectivity of protons in a molecule. For this compound, we expect to see signals corresponding to the three protons on the aromatic ring. The electron-withdrawing nature of the two chlorine atoms and the fluorine atom deshields these protons, shifting their resonance signals downfield into the aromatic region (typically 7.0-8.5 ppm).
The splitting pattern is dictated by spin-spin coupling between adjacent protons (ortho, meta, para coupling) and coupling to the ¹⁹F nucleus. This results in a complex but highly informative set of multiplets.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-3 | ~7.50 | ddd (doublet of doublet of doublets) | J(H3-H4) ≈ 8.8, J(H3-F5) ≈ 7.5, J(H3-H6) ≈ 0.5 |
| H-4 | ~7.20 | ddd (doublet of doublet of doublets) | J(H4-H3) ≈ 8.8, J(H4-F5) ≈ 4.5, J(H4-H6) ≈ 2.9 |
| H-6 | ~7.95 | dd (doublet of doublets) | J(H6-F5) ≈ 2.9, J(H6-H4) ≈ 2.9 |
Causality: The H-6 proton is ortho to the strongly electron-withdrawing carbonyl group, resulting in the most downfield shift. The H-3 and H-4 protons are subject to complex splitting due to coupling with each other and with the fluorine atom at position 5. The specific J-values for H-F coupling are crucial for unambiguous assignment.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. This compound has seven unique carbon atoms. The carbonyl carbon of the acid chloride is highly deshielded and appears significantly downfield. Carbons directly bonded to halogens also exhibit characteristic shifts and, importantly, the carbons will show coupling to the fluorine atom (C-F coupling), which is observed as doublets with specific coupling constants.
Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |
| C=O | ~166.0 | Small (e.g., ⁴JCF ≈ 3-5 Hz) |
| C-1 | ~133.5 | Small (e.g., ³JCF ≈ 8-10 Hz) |
| C-2 | ~135.0 | Small (e.g., ²JCF ≈ 20-25 Hz) |
| C-3 | ~118.0 | Large (e.g., ²JCF ≈ 22-26 Hz) |
| C-4 | ~129.0 | Small (e.g., ³JCF ≈ 8-10 Hz) |
| C-5 | ~162.0 | Very Large (¹JCF ≈ 250-260 Hz) |
| C-6 | ~132.5 | Small (e.g., ⁴JCF ≈ 3-5 Hz) |
Causality: The carbon directly attached to the fluorine (C-5) shows a very large one-bond coupling constant (¹JCF), which is a definitive diagnostic feature. The other carbons show smaller two-, three-, or four-bond couplings, providing further structural confirmation.
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation: Accurately weigh 15-25 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).[5]
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 16 ppm and an acquisition time of 2-3 seconds are typical. Co-add 16 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 240 ppm and a recycle delay of 2 seconds are standard. Co-add 1024 or more scans to achieve adequate sensitivity.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and reference the chemical shifts to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.
Workflow for NMR Analysis
References
A Technical Guide to 2-Chloro-5-fluorobenzoyl Chloride: Synthesis, Commercial Availability, and Applications in Research and Development
This in-depth technical guide provides a comprehensive overview of 2-Chloro-5-fluorobenzoyl chloride (CAS No. 21900-51-6), a key chemical intermediate for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document delves into its chemical properties, established synthesis protocols, commercial availability, key applications, and essential safety and handling procedures.
Physicochemical Properties and Molecular Structure
This compound is a substituted benzoyl chloride characterized by the presence of both a chlorine and a fluorine atom on the aromatic ring. This unique substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable building block in organic synthesis.
The molecular structure of this compound is depicted below:
Caption: Molecular Structure of this compound.
A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 21900-51-6 | [1][2] |
| Molecular Formula | C₇H₃Cl₂FO | [1][2] |
| Molecular Weight | 193.00 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 213.7 °C at 760 mmHg; 106 °C at 18 mmHg | [1][3] |
| Density | 1.462 g/cm³ | [1] |
| Flash Point | 83 °C | [1] |
| Refractive Index | 1.55 | [3] |
Commercial Availability
This compound is commercially available from a variety of chemical suppliers, catering to both research and industrial needs. The purity levels and available quantities can vary between suppliers. It is crucial for researchers to obtain a certificate of analysis (CoA) to verify the purity and identity of the compound before use.
| Supplier | Purity | Available Quantities |
| SynQuest Laboratories, Inc. | Not specified | Research and development quantities |
| Guidechem | Not specified | Kilogram scale |
| ChemicalBook | 99% | 1g, 10g, 100g, 1kg, 25kg |
| Apollo Scientific | Not specified | 500mg and larger |
| Oakwood Chemical | 98% | 1g, 5g, 25g, 100g |
| BLD Pharm | Not specified | Inquire for details |
| Santa Cruz Biotechnology | Not specified | Research quantities |
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorination of the corresponding carboxylic acid, 2-chloro-5-fluorobenzoic acid. This conversion is a standard procedure in organic chemistry, often employing reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of bis(trichloromethyl)carbonate (triphosgene) has also been reported for similar transformations and is considered a safer alternative to phosgene.[4][5]
A generalized synthetic workflow is presented below:
References
Methodological & Application
Application Notes and Protocols for Acylation Reactions with 2-Chloro-5-fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-fluorobenzoyl chloride is a key building block in synthetic organic chemistry, particularly valued in the pharmaceutical and agrochemical industries. Its disubstituted phenyl ring offers a scaffold that can be further functionalized to create complex molecules with desired biological activities. The acyl chloride functional group is a highly reactive electrophile, making it an excellent reagent for acylation reactions, which involve the introduction of the 2-chloro-5-fluorobenzoyl group onto a substrate.
This comprehensive guide provides detailed application notes and protocols for the primary acylation reactions involving this compound: Friedel-Crafts acylation of aromatic compounds, acylation of amines to form amides, and acylation of alcohols and phenols to form esters. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity and practical utility.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It will react with water, including atmospheric moisture, to produce hydrochloric acid. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
I. Friedel-Crafts Acylation of Aromatic Compounds
The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching the 2-chloro-5-fluorobenzoyl group to an aromatic ring, yielding aryl ketones.[2] These ketones are often stable, key intermediates in multi-step syntheses.
Mechanism and Scientific Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is required to generate a highly electrophilic acylium ion from the acyl chloride.[3][4] This acylium ion is then attacked by the electron-rich aromatic ring. Unlike Friedel-Crafts alkylation, the resulting ketone is deactivated towards further acylation, which advantageously prevents polysubstitution.[1]
The choice of Lewis acid is critical. Aluminum chloride is a powerful catalyst but must be used in stoichiometric amounts because it complexes with the product ketone.[2] For more activated aromatic substrates, milder Lewis acids can be employed. The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), at low temperatures to control the exothermic reaction.[1]
Figure 1: Generalized workflow for Friedel-Crafts acylation.
Protocol 1: Acylation of Benzene
This protocol describes the synthesis of (2-chloro-5-fluorophenyl)(phenyl)methanone.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet. Ensure all glassware is thoroughly dried.
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Stir the mixture to form a suspension.
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Reagent Addition:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.
-
Following this, add a solution of anhydrous benzene (1.1 equivalents) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.[1]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[1][5]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.[5]
-
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.[1][5]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Acylation of Toluene
This protocol yields a mixture of isomers, with the para-substituted product, (2-chloro-5-fluorophenyl)(4-methylphenyl)methanone, being the major product due to steric hindrance.[6][7]
Procedure: Follow the procedure for Protocol 1, substituting toluene for benzene. Due to the formation of ortho and para isomers, purification by column chromatography is typically required to separate them.
| Substrate | Major Product | Typical Yield Range |
| Benzene | (2-chloro-5-fluorophenyl)(phenyl)methanone | 75-90% |
| Toluene | (2-chloro-5-fluorophenyl)(4-methylphenyl)methanone | 70-85% (major isomer) |
Yields are estimated based on similar reactions and may vary depending on specific conditions.
II. Amide Bond Formation: Acylation of Amines
The reaction of this compound with primary or secondary amines is a robust method for synthesizing N-substituted (2-chloro-5-fluoro)benzamides. This transformation is fundamental in medicinal chemistry.
Mechanism and Scientific Rationale
This reaction is a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate then collapses, expelling a chloride ion and forming the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8]
Figure 2: Amide formation via nucleophilic acyl substitution.
Protocol 3: Acylation of Aniline
This protocol describes the synthesis of N-phenyl-2-chloro-5-fluorobenzamide.
Materials:
-
This compound
-
Aniline
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a fume hood, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC indicates the consumption of the starting amine.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), water, saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude amide is often a solid and can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.
| Amine | Product | Typical Yield Range |
| Aniline | N-phenyl-2-chloro-5-fluorobenzamide | >90% |
| Benzylamine | N-benzyl-2-chloro-5-fluorobenzamide | >90% |
Yields are generally high for this robust reaction.
III. Ester Bond Formation: Acylation of Alcohols and Phenols
This compound reacts with alcohols and phenols to form the corresponding esters. This is another example of nucleophilic acyl substitution.
Mechanism and Scientific Rationale
The mechanism is analogous to amide formation. However, alcohols and phenols are generally less nucleophilic than amines. Therefore, the reaction is often catalyzed by a base (like pyridine or triethylamine) which not only scavenges the HCl byproduct but also can act as a nucleophilic catalyst. For phenols, a distinction exists between C-acylation (Friedel-Crafts type) and O-acylation (esterification). O-acylation is kinetically favored, especially in the absence of a strong Lewis acid catalyst.
Figure 3: Pyridine-catalyzed esterification workflow.
Protocol 4: Acylation of Phenol
This protocol describes the synthesis of phenyl 2-chloro-5-fluorobenzoate.
Materials:
-
This compound
-
Phenol
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve phenol (1.0 equivalent) in a mixture of anhydrous DCM and pyridine (1.5 equivalents) in a round-bottom flask with a magnetic stirrer under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add this compound (1.1 equivalents) dropwise to the solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash thoroughly with 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution, and finally brine.
-
-
Drying and Concentration: Dry the organic phase with anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude ester by column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. websites.umich.edu [websites.umich.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Fluorinated Benzodiazepine Anxiolytics
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Fluorinated Anxiolytics
The synthesis of potent anxiolytic drugs, particularly those within the benzodiazepine class, often involves intricate multi-step processes where the selection of starting materials is critical to the final product's efficacy and safety profile. While the query specified the use of 2-Chloro-5-fluorobenzoyl chloride, a thorough review of established synthetic pathways reveals that the more direct and commonly utilized precursor for a range of fluorinated benzodiazepine anxiolytics is 2-Amino-5-chloro-2'-fluorobenzophenone . This key intermediate serves as the foundational scaffold for constructing the characteristic seven-membered diazepine ring of several notable anxiolytic agents.[1]
This guide provides a comprehensive overview of the synthesis of such anxiolytics, beginning with the preparation of the pivotal intermediate, 2-Amino-5-chloro-2'-fluorobenzophenone, and subsequently detailing its conversion into clinically significant drugs. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and present the data in a clear and accessible format to empower researchers in their drug discovery and development endeavors.
Part 1: Synthesis of the Core Intermediate: 2-Amino-5-chloro-2'-fluorobenzophenone
The cornerstone of synthesizing many fluorinated benzodiazepines is the construction of the 2-aminobenzophenone core.[1] The most prevalent and scalable method for this is the Friedel-Crafts acylation. This reaction involves the condensation of a substituted aniline with a benzoyl chloride derivative in the presence of a Lewis acid catalyst.[2]
Reaction Principle and Causality
The synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone is achieved through the Friedel-Crafts acylation of p-chloroaniline with o-fluorobenzoyl chloride, catalyzed by anhydrous zinc chloride (ZnCl₂). The Lewis acid catalyst, ZnCl₂, activates the o-fluorobenzoyl chloride, making it a more potent electrophile. The electron-rich p-chloroaniline then attacks the activated acylium ion, leading to the formation of the benzophenone structure. A critical consideration is the potential for the Lewis acid to be deactivated by the basic amino group of the aniline.[3] To mitigate this, an excess of the catalyst or protection of the amino group may be employed in some methodologies. However, patented high-yield methods demonstrate that careful control of reaction conditions and the use of dehydrated zinc chloride can drive the reaction to completion efficiently.[2][4]
Experimental Protocol: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone
This protocol is based on a high-yield method described in patent literature.[4]
Materials:
-
p-Chloroaniline
-
o-Fluorobenzoyl chloride
-
Anhydrous zinc chloride (low-temperature dehydrated)
-
Round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer
-
Heating mantle
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Crushed ice
Procedure:
-
Catalyst Preparation: Ensure the zinc chloride is anhydrous. A patented method suggests that using zinc chloride processed by low-temperature dehydration can significantly improve yield and purity.[4]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, charge p-chloroaniline and o-fluorobenzoyl chloride. The mass ratio of p-chloroaniline to o-fluorobenzoyl chloride can range from 1:1 to 1:10.[1]
-
Catalyst Addition: Add the anhydrous zinc chloride to the reaction mixture. The mass ratio of p-chloroaniline to zinc chloride can range from 1:0.5 to 1:10.[1]
-
Reaction: Heat the reaction mixture to a temperature between 100-350 °C with stirring. The optimal temperature and reaction time (ranging from 0.2 to 10 hours) should be determined by thin-layer chromatography (TLC) monitoring.[1]
-
Work-up and Hydrolysis: After the reaction is complete, cool the mixture. Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the reaction complex.[1][3]
-
Isolation and Purification: The crude 2-Amino-5-chloro-2'-fluorobenzophenone will precipitate. Collect the solid by filtration. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Materials | p-Chloroaniline, o-Fluorobenzoyl chloride | [4] |
| Catalyst | Anhydrous Zinc Chloride | [4] |
| Temperature | 100 - 350 °C | [1] |
| Reaction Time | 0.2 - 10 hours | [1] |
| Reported Yield | up to 70% | [4] |
| Reported Purity | ≥98% | [4] |
Synthetic Workflow Diagram
Caption: Synthesis of the key intermediate via Friedel-Crafts acylation.
Part 2: Application in Anxiolytic Drug Synthesis: The Case of Flurazepam
2-Amino-5-chloro-2'-fluorobenzophenone is a crucial starting material for several benzodiazepines, including the hypnotic anxiolytic, Flurazepam.[1][5] The synthesis of Flurazepam from this intermediate involves a multi-step process to build the diazepine ring and introduce the side chain.[5]
Experimental Protocol: Synthesis of Flurazepam
This protocol outlines a potential synthetic route to Flurazepam.
Step 1: Acylation with Bromoacetyl Bromide
-
Reaction Setup: Dissolve 2-Amino-5-chloro-2'-fluorobenzophenone in an anhydrous solvent (e.g., toluene) in a reaction vessel under an inert atmosphere.
-
Acylation: Cool the solution in an ice bath and slowly add a solution of bromoacetyl bromide in the same solvent.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Isolation: The resulting 2-(bromoacetyl)amino-5-chloro-2'-fluorobenzophenone can be isolated by removing the solvent under reduced pressure.
Step 2: Amination with Diethylamine
-
Reaction Setup: Dissolve the product from Step 1 in a suitable solvent.
-
Amination: Treat the solution with diethylamine.
-
Reaction: Stir the mixture until the reaction is complete (monitored by TLC) to yield 2-(diethylaminoacetyl)amino-5-chloro-2'-fluorobenzophenone.
Step 3: Cyclization to form Flurazepam The final cyclization step to form the benzodiazepine ring can be achieved through various methods, often involving treatment with a base or thermal conditions. The specifics of this step are often proprietary and detailed in patent literature.
Synthetic Workflow for Flurazepam
References
Application Notes & Protocols: The Strategic Role of 2-Chloro-5-fluorobenzoyl Chloride in Modern Pharmaceutical Synthesis
Abstract: This technical guide provides an in-depth examination of 2-Chloro-5-fluorobenzoyl chloride, a pivotal intermediate in the synthesis of complex pharmaceutical molecules. We will explore its chemical properties, its strategic application in constructing active pharmaceutical ingredients (APIs), particularly key precursors for central nervous system (CNS) agents, and provide detailed, field-proven protocols for its use. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.
Introduction: The Architectural Value of a Halogenated Benzoyl Chloride
This compound (C₇H₃Cl₂FO) is a highly reactive acyl chloride that serves as a critical building block in organic synthesis. Its utility in the pharmaceutical industry is primarily derived from its specific substitution pattern. The presence of both chloro and fluoro groups on the benzene ring provides a unique electronic and steric profile that can be leveraged to influence the pharmacological properties of the final drug molecule, including metabolic stability, lipophilicity, and target binding affinity.
The acyl chloride moiety is a potent electrophile, making it ideal for Friedel-Crafts acylation reactions to form new carbon-carbon bonds, a cornerstone of many pharmaceutical synthesis campaigns. This guide will focus on its application in the synthesis of substituted benzophenones, which are crucial precursors for several classes of drugs, including benzodiazepines.
Physicochemical Properties & Safety Mandates
Accurate characterization and safe handling are paramount when working with reactive intermediates like this compound.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 21900-51-6[1][2] |
| Molecular Formula | C₇H₃Cl₂FO[1][2] |
| Molecular Weight | 193.00 g/mol [2][3] |
| Appearance | Liquid |
| Density | 1.447 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.551[3] |
| Boiling Point | 107.2 °C[3] |
Critical Safety & Handling Protocols
This compound is a corrosive substance that reacts violently with water and is destructive to tissues of the mucous membranes and upper respiratory tract.[1][4] Strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, goggles, and a face shield.[1][4][5] Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][6]
-
Handling: Ensure the work station is well-ventilated.[1] Avoid contact with skin, eyes, and moisture.[1][6] Do not eat, drink, or smoke when handling this product.[1][6]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[4] Keep away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[1]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[1][4] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[1][4] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][4] Seek immediate medical attention.[1]
-
-
Spill & Disposal: In case of a spill, contain and absorb with an inert material (e.g., sand, vermiculite).[6] Dispose of contents/container to an approved waste disposal plant.[4]
Application Focus: Synthesis of Benzophenone Intermediates for CNS Drugs
A primary application of halogenated benzoyl chlorides is in the synthesis of 2-amino-benzophenone derivatives. These compounds are foundational precursors for numerous benzodiazepines and other CNS-active agents.[7] The following section details the synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone, a classic example where a related fluorobenzoyl chloride is used. The principles are directly applicable to this compound.
The core transformation is a Friedel-Crafts acylation reaction . In this reaction, the benzoyl chloride acylates an electron-rich aromatic ring, such as p-chloroaniline, in the presence of a Lewis acid catalyst.
The Causality of Experimental Design
-
Lewis Acid Catalyst (e.g., Zinc Chloride, Aluminum Chloride): The catalyst's role is to activate the acyl chloride. It coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it susceptible to attack by the nucleophilic aromatic ring of the aniline derivative.
-
Anhydrous Conditions: The reaction must be run under strictly anhydrous conditions. Water reacts violently with both the acyl chloride (hydrolysis to the carboxylic acid) and the Lewis acid catalyst, quenching the reaction.[4][5]
-
Amine Protection (Optional but Recommended): A common challenge in this synthesis is the deactivation of the Lewis acid catalyst by the basic amino group of the aniline starting material.[8] This acid-base reaction forms an anilinium salt, which deactivates the aromatic ring.[8] To circumvent this, the amino group can be temporarily protected, for example, as an acetamide. The protecting group is then removed in a subsequent step. Using a protected amine can significantly improve yields from ~50% to over 70%.[8]
Experimental Protocol: Synthesis of a Benzophenone Precursor
This protocol is adapted from established methods for synthesizing substituted aminobenzophenones via Friedel-Crafts acylation.[7][8]
Objective: To synthesize a 2-acyl-aniline derivative via Friedel-Crafts acylation using this compound and a protected p-chloroaniline.
Step 1: Protection of p-Chloroaniline (Acetylation)
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine p-chloroaniline (1.0 eq) and a slight excess of acetic anhydride (1.1 eq).
-
Catalysis: Add a catalytic amount of zinc dust.
-
Reaction: Heat the mixture to reflux for 45-60 minutes. Monitor the reaction's completion via Thin Layer Chromatography (TLC).
-
Workup: Allow the mixture to cool to room temperature. Pour it into cold water while stirring to precipitate the N-(4-chlorophenyl)acetamide.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. The product should be a white to off-white solid.
Step 2: Friedel-Crafts Acylation
-
Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous zinc chloride (a high-quality, dehydrated grade is crucial) (1.5 eq) in an anhydrous high-boiling inert solvent (e.g., 1,2-dichloroethane).[7][8]
-
Reagent Addition 1: Add this compound (1.0 eq) to the suspension and stir.
-
Reagent Addition 2: Slowly add the N-(4-chlorophenyl)acetamide (from Step 1) (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 70-80 °C. Monitor the progress by TLC or HPLC.[8] The reaction may take several hours.
-
Quenching: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the reaction complex.[7]
-
Extraction: Separate the organic layer. Wash it sequentially with water and brine, then dry it over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield the crude acylated product.
Step 3: Deprotection (Hydrolysis of the Amide)
-
Setup: Dissolve the crude acylated product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask.[8]
-
Reaction: Heat the mixture to reflux for 2-4 hours, or until deprotection is complete (monitor by TLC).[8]
-
Neutralization: Cool the reaction mixture and neutralize it carefully with a base (e.g., 10% sodium hydroxide solution) until the desired 2-amino-benzophenone derivative precipitates.
-
Isolation & Purification: Filter the solid product, wash it thoroughly with water, and dry.[8] The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain high-purity crystals.[7][9]
Workflow Visualization and Troubleshooting
Synthetic Workflow Diagram
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. scbt.com [scbt.com]
- 3. 2-氯-4-氟苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ie [fishersci.ie]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: Protocol for N-acylation with 2-Chloro-5-fluorobenzoyl chloride
Abstract
This document provides a comprehensive, in-depth guide for the N-acylation of primary and secondary amines using 2-Chloro-5-fluorobenzoyl chloride. Amide bond formation is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1][2][3] this compound is a highly reactive acylating agent, whose reactivity is enhanced by the electron-withdrawing effects of its halogen substituents. This guide details the underlying chemical principles, offers a robust step-by-step protocol, and provides essential information for troubleshooting and product characterization, designed for researchers in both academic and industrial settings.
Introduction and Scientific Principles
N-acylation is a fundamental transformation that forms a stable amide linkage between an amine and a carbonyl group.[2] The reaction detailed herein is a variation of the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[1][4][5][6]
Reagent Profile: this compound
The subject of this protocol, this compound, is a particularly effective acylating agent. The chlorine and fluorine atoms are strongly electronegative, exerting a significant inductive electron-withdrawing effect. This effect polarizes the carbonyl bond, rendering the carbonyl carbon highly electrophilic and thus, exceptionally susceptible to nucleophilic attack by an amine.[7]
The Role of the Base
The reaction generates hydrogen chloride (HCl) as a byproduct.[8] In the absence of a base, this HCl would protonate the starting amine, converting it into an unreactive ammonium salt and halting the reaction.[9] A non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically employed. Its role is to act as an acid scavenger, neutralizing the HCl as it is formed and ensuring the primary or secondary amine remains in its free, nucleophilic state.[4][10][11]
Reaction Mechanism: Nucleophilic Acyl Substitution
The N-acylation proceeds via a two-step nucleophilic addition-elimination mechanism.[8][12][13]
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This breaks the carbonyl π-bond and forms a tetrahedral intermediate.[4][6][13]
-
Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and in a concerted step, the chloride ion—an excellent leaving group—is eliminated.[8][13] The protonated amide is then deprotonated by the base to yield the final N-acylated product and the triethylammonium chloride salt.[4]
Caption: General mechanism for N-acylation.
Detailed Experimental Protocol
This protocol describes the N-acylation of a generic primary amine (e.g., Aniline) with this compound. Quantities can be scaled as needed.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Primary/Secondary Amine (e.g., Aniline) | ≥99% | Sigma-Aldrich |
| This compound | ≥98% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5%, distilled | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR Chemicals |
| Brine (Saturated aq. NaCl) | Reagent Grade | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore |
| Round-bottom flask & magnetic stirrer | --- | --- |
| Addition funnel | --- | --- |
| Ice bath | --- | --- |
| Separatory funnel | --- | --- |
| Rotary evaporator | --- | --- |
Stoichiometry Table (Example Calculation)
| Compound | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Aniline | 93.13 | 10.0 | 1.0 | 0.931 g |
| This compound | 193.01 | 10.5 | 1.05 | 2.027 g |
| Triethylamine (TEA) | 101.19 | 15.0 | 1.5 | 2.08 mL (d=0.726) |
| Dichloromethane (DCM) | 84.93 | --- | --- | 50 mL |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq., 10.0 mmol). Dissolve it in anhydrous dichloromethane (40 mL) under an inert atmosphere (Nitrogen or Argon).[14]
-
Cooling and Base Addition: Cool the stirred solution to 0 °C using an ice-water bath. Add triethylamine (1.5 eq., 15.0 mmol) to the solution via syringe.[14]
-
Expert Insight: Initial cooling is critical to manage the exothermic nature of the acylation, preventing potential side reactions and ensuring controlled addition.[1]
-
-
Acyl Chloride Addition: In a separate, dry vessel, dissolve this compound (1.05 eq., 10.5 mmol) in a small amount of anhydrous DCM (10 mL). Transfer this solution to an addition funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 20-30 minutes.[14]
-
Expert Insight: A slight excess (1.05 eq.) of the acyl chloride ensures complete consumption of the limiting amine substrate. Slow, dropwise addition is crucial to maintain temperature control.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let it stir for 4-16 hours.[10]
-
Monitoring: The reaction progress should be monitored using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting amine spot indicates reaction completion.[14]
-
Work-up - Quenching: Once the reaction is complete, quench it by slowly adding deionized water (30 mL). Transfer the entire mixture to a separatory funnel.
-
Work-up - Extraction:
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess triethylamine.
-
Wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove any unreacted acyl chloride and neutralize any remaining acid.[14]
-
Wash with brine (1 x 20 mL) to remove residual water from the organic layer.[14]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.[14] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.[14]
Experimental Workflow Diagram
Caption: A visual guide to the N-acylation protocol.
Characterization and Troubleshooting
Product Characterization
The identity and purity of the final N-acylated product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure. The disappearance of the amine N-H protons (in ¹H NMR) and the appearance of the amide N-H proton signal are key indicators.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared Spectroscopy (IR): To identify the characteristic amide carbonyl (C=O) stretch, typically appearing around 1650-1680 cm⁻¹.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | 1. Inactive amine (protonated).2. Wet solvent/reagents.3. Low reactivity of amine. | 1. Ensure sufficient base (1.5 eq.) is used.2. Use anhydrous solvents and fresh reagents.3. Increase reaction time or gently heat (e.g., to 40 °C). |
| Multiple Spots on TLC | 1. Formation of side products.2. Di-acylation (if primary amine has other reactive sites). | 1. Ensure slow addition of acyl chloride at 0 °C.2. Use protecting groups for other reactive functionalities if necessary. |
| Product is an Oil/Gummy Solid | Impurities present, preventing crystallization. | Purify via column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-30% Ethyl Acetate in Hexanes). |
| Low Yield after Work-up | 1. Product is water-soluble.2. Emulsion formation during extraction. | 1. If product has polar groups, back-extract aqueous layers with organic solvent.2. Add more brine to the separatory funnel to break the emulsion. |
Safety Precautions
-
This compound is corrosive and reacts violently with water, releasing toxic HCl gas. Handle only in a well-ventilated fume hood.[15][16]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[15]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[15][17] Do not breathe vapors or fumes.[15]
-
Quenching: The quenching of the reaction and the addition of the acyl chloride are exothermic. Perform these steps slowly and with cooling.
References
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. grokipedia.com [grokipedia.com]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Amide Synthesis [fishersci.it]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. savemyexams.com [savemyexams.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. fishersci.com [fishersci.com]
- 17. chemicalbook.com [chemicalbook.com]
Application Note & Protocols: Strategic Acylation of Amines with 2-Chloro-5-fluorobenzoyl Chloride for Pharmaceutical Scaffolds
Introduction: The Strategic Importance of Halogenated Benzamides
In the landscape of modern drug discovery, the precise placement of halogen atoms on aromatic scaffolds is a cornerstone of medicinal chemistry strategy. Fluorine, in particular, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The title compound, 2-Chloro-5-fluorobenzoyl chloride, is a highly reactive and versatile building block that capitalizes on these principles. It serves as a precursor for a wide array of N-substituted benzamides, a structural motif present in countless pharmaceutical agents.[2] This document provides an in-depth guide to the reaction of this compound with various amines, detailing the underlying mechanism, offering robust experimental protocols, and explaining the critical parameters that govern reaction success.
Core Reaction: Nucleophilic Acyl Substitution
The formation of an amide bond from an acyl chloride and an amine is a classic example of nucleophilic acyl substitution.[3] The reaction is highly efficient due to the exceptional reactivity of the acyl chloride, where the carbonyl carbon is rendered highly electrophilic by the inductive effects of both the oxygen and chlorine atoms.
The mechanism proceeds via a two-step addition-elimination pathway:[4][5]
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This breaks the C=O pi bond, forming a transient tetrahedral intermediate.[4]
-
Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and the chloride ion, being an excellent leaving group, is eliminated.[5]
-
Deprotonation: The resulting protonated amide is then deprotonated by a base (typically an excess of the amine reactant or an added tertiary amine like triethylamine) to yield the neutral amide product and an ammonium salt byproduct.[4][6] This final step is crucial as it neutralizes the generated HCl, which would otherwise protonate the starting amine, rendering it unreactive.[7]
Caption: Nucleophilic addition-elimination mechanism for amide formation.
Key Experimental Considerations
The success of the acylation reaction hinges on several key factors:
-
Amine Nucleophilicity: Primary aliphatic amines are generally more nucleophilic and reactive than secondary amines due to reduced steric hindrance. Aromatic amines, like aniline, are significantly less nucleophilic because the nitrogen lone pair is delocalized into the aromatic ring.[8] Reactions with aromatic amines may require longer reaction times or gentle heating.
-
Stoichiometry and Base Selection: At least two equivalents of a primary or secondary amine are often used: one to act as the nucleophile and the second to act as a base to neutralize the HCl byproduct.[6] A more efficient and common approach, especially if the amine is valuable, is to use one equivalent of the amine and at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[3][9]
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are standard choices as they do not react with the acyl chloride.[10][11] Recently, bio-based solvents like Cyrene™ have also been shown to be effective.[2]
-
Temperature Control: The reaction is typically highly exothermic.[12] Initiating the reaction at 0°C (ice bath) allows for controlled addition of the acyl chloride and prevents potential side reactions or degradation of thermally sensitive substrates.[9]
Experimental Workflow and Protocols
The following diagram outlines the standard laboratory workflow for the synthesis and purification of benzamides from this compound.
Caption: General experimental workflow for amine acylation.
Protocol 1: Synthesis of N-Benzyl-2-chloro-5-fluorobenzamide
This protocol details the reaction with a highly reactive primary aliphatic amine.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzylamine (1.0 eq.) and anhydrous DCM (to make a ~0.5 M solution).
-
Add triethylamine (1.1 eq.) to the stirring solution.
-
Cool the flask to 0°C using an ice bath.
-
Dissolve this compound (1.0 eq.) in a small volume of anhydrous DCM and add it to a dropping funnel.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.[13]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
Workup and Purification:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-benzyl-2-chloro-5-fluorobenzamide.
Scientist's Note: The initial acid wash (HCl) removes any unreacted triethylamine and benzylamine, while the subsequent base wash (NaHCO₃) removes any residual carboxylic acid that may have formed from hydrolysis of the acyl chloride. This ensures a cleaner crude product prior to purification.
Protocol 2: Synthesis of N-(4-methoxyphenyl)-2-chloro-5-fluorobenzamide
This protocol is adapted for a less nucleophilic aromatic amine and may require slightly more forcing conditions.
Materials:
-
This compound
-
p-Anisidine (4-methoxyaniline)
-
Pyridine (can act as both base and catalyst)[14]
-
Tetrahydrofuran (THF), anhydrous
-
Standard workup reagents as listed in Protocol 4.1
Procedure:
-
In a dry round-bottom flask, dissolve p-anisidine (1.0 eq.) in anhydrous THF or pyridine (if used as the solvent).
-
If using THF, add pyridine (1.2 eq.) as the base.
-
Cool the solution to 0°C.
-
Slowly add a solution of this compound (1.05 eq.) in THF dropwise.
-
After addition, allow the reaction to warm to room temperature and stir for 4-8 hours. If the reaction is sluggish (as determined by TLC), it can be gently heated to 40-50°C for 1-2 hours.
-
Once the reaction is complete, proceed with the workup and purification as described in Protocol 4.1. Due to the generally higher crystallinity of aromatic amides, recrystallization is often a highly effective purification method.
Scientist's Note: For electron-deficient anilines, the nucleophilicity is significantly reduced. In these challenging cases, deprotonation of the amine with a strong base like sodium hydride (NaH) prior to the addition of the acyl chloride can dramatically increase the reaction rate.[7] However, this requires strictly anhydrous conditions.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the acylation of various amines with substituted benzoyl chlorides, providing a baseline for experimental design.
| Amine Substrate | Amine Type | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pyrrolidine | Secondary, Aliphatic | TEA (1.1) | Cyrene™ | 0 → RT | 1 | >90[2] |
| Benzylamine | Primary, Aliphatic | TEA (1.1) | Cyrene™ | 0 → RT | 1 | 75-85[2][9] |
| Aniline | Primary, Aromatic | TEA (1.1) | DCM | 0 → RT | 2-4 | 70-80[9] |
| 4-Nitroaniline | Primary, Aromatic (e⁻ poor) | Pyridine (solvent) | THF | RT → 50 | 6-12 | 50-70[7] |
Conclusion
The reaction between this compound and amines is a robust and high-yielding transformation essential for the synthesis of novel chemical entities in drug discovery. By understanding the core nucleophilic acyl substitution mechanism and carefully controlling key parameters such as stoichiometry, temperature, and the choice of base, researchers can efficiently generate diverse libraries of halogenated benzamides. The protocols provided herein offer a solid foundation for synthesizing these valuable scaffolds, enabling the exploration of new chemical space in the pursuit of next-generation therapeutics.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.hud.ac.uk [pure.hud.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. savemyexams.com [savemyexams.com]
- 6. orgosolver.com [orgosolver.com]
- 7. youtube.com [youtube.com]
- 8. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 9. rsc.org [rsc.org]
- 10. Amide Synthesis [fishersci.it]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
Introduction: The Strategic Utility of 2-Chloro-5-fluorobenzoyl Chloride
An Application Guide to Catalytic Reactions of 2-Chloro-5-fluorobenzoyl Chloride for Pharmaceutical and Agrochemical Synthesis
This compound is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its chemical structure, featuring a highly reactive acyl chloride group and a strategically halogenated aromatic ring, makes it a versatile building block. The electron-withdrawing nature of the chlorine and fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Furthermore, the halogen atoms provide specific steric and electronic properties to target molecules and can serve as handles for further functionalization, such as in cross-coupling reactions.
This guide provides an in-depth exploration of the key catalytic conditions governing the primary reactions of this compound. We will move beyond simple procedural lists to explain the causality behind catalyst selection and reaction design, offering researchers and process chemists the insights needed to optimize their synthetic routes.
Lewis Acid-Catalyzed Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation, enabling the direct attachment of an acyl group to an aromatic ring. This electrophilic aromatic substitution is fundamental for synthesizing aryl ketones, which are common precursors to a vast array of biologically active compounds.
Mechanistic Rationale & Catalyst Function
The reaction proceeds through the generation of a highly electrophilic acylium ion.[1] A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is essential for this process.[2][3] The Lewis acid coordinates to the chlorine atom of the benzoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[4] This potent electrophile is then attacked by the electron-rich aromatic substrate.
A critical consideration is that the resulting aryl ketone product is itself a Lewis base and can form a stable complex with the catalyst.[5] This sequestration often necessitates the use of stoichiometric or even super-stoichiometric amounts of the Lewis acid "catalyst" to drive the reaction to completion.[5][6]
Diagram: Mechanism of Friedel-Crafts Acylation
Caption: Lewis acid activation and subsequent electrophilic attack in Friedel-Crafts acylation.
Comparative Data for Lewis Acid Catalysts
| Catalyst | Typical Loading | Relative Activity | Key Considerations |
| Aluminum Chloride (AlCl₃) | 1.1 - 2.5 eq. | Very High | Highly reactive and moisture-sensitive. Requires strictly anhydrous conditions.[4] |
| Ferric Chloride (FeCl₃) | 1.1 - 2.0 eq. | High | Less reactive than AlCl₃ but more tolerant of trace moisture. Often a more economical choice.[2][3] |
| Zinc Chloride (ZnCl₂) | 1.5 - 3.0 eq. | Moderate | Milder Lewis acid, useful for activated aromatic substrates. Requires higher temperatures.[3][7] Dehydration of ZnCl₂ is critical for high yields.[8][9] |
Protocol 1: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone via Friedel-Crafts Acylation
This protocol is adapted from established methods for synthesizing key pharmaceutical intermediates.[8][9] It involves the protection of a reactive amine, followed by Friedel-Crafts acylation and subsequent deprotection.
Step 1: Protection of p-Chloroaniline
-
In a round-bottom flask, combine p-chloroaniline (1.0 eq) and a slight excess of acetic anhydride (1.1 eq).
-
Add a catalytic amount of zinc dust (0.05 eq).
-
Heat the mixture to reflux for 45 minutes.
-
Cool the reaction to room temperature and pour it into cold water with vigorous stirring to precipitate the N-(4-chlorophenyl)acetamide.
-
Filter the solid, wash with water, and dry thoroughly.
Step 2: Friedel-Crafts Acylation
-
Set up a dry reaction vessel under an inert atmosphere (Nitrogen or Argon) and charge it with anhydrous zinc chloride (1.5 eq) and an anhydrous solvent like 1,2-dichloroethane.[9]
-
Add this compound (1.05 eq) to the suspension and stir.
-
Slowly add the dried N-(4-chlorophenyl)acetamide (1.0 eq) to the mixture.
-
Heat the reaction to 70-80°C and monitor its progress by TLC or HPLC.
-
Upon completion (typically 3-5 hours), cool the mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
Step 3: Deprotection and Isolation
-
Transfer the quenched mixture to a flask and heat to reflux for 2-4 hours until deprotection is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with an aqueous base (e.g., 10M NaOH) to precipitate the crude product.
-
Filter the solid, wash extensively with water, and dry.
-
Recrystallize the crude 2-Amino-5-chloro-2'-fluorobenzophenone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Catalytic Amide Bond Formation (Aminolysis)
The reaction of this compound with primary or secondary amines is a direct and efficient route to amides. These reactions are fundamental in drug discovery, as the amide bond is a key structural feature of many pharmaceuticals. The reaction is a nucleophilic acyl substitution, which proceeds rapidly due to the high reactivity of the acyl chloride.[10]
The Role of Catalysts and Bases
While the reaction can proceed without a catalyst, it generates one equivalent of hydrogen chloride (HCl), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, at least a stoichiometric amount of a non-nucleophilic base (an "acid scavenger") like triethylamine or pyridine is required.
In many cases, a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) or N-methylimidazole is added in small amounts to dramatically accelerate the reaction.[11] These catalysts function by first reacting with the acyl chloride to form a highly reactive acylpyridinium salt intermediate. This intermediate is much more susceptible to attack by the amine than the original acyl chloride.[11]
Diagram: DMAP-Catalyzed Amidation
Caption: Catalytic cycle of DMAP in amide bond formation.
Protocol 2: General Procedure for Amide Synthesis
-
In a dry flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in a suitable anhydrous solvent (e.g., Dichloromethane or THF).
-
If desired for rate enhancement, add a catalytic amount of DMAP (0.05 - 0.1 eq).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by chromatography or recrystallization.
Catalytic Esterification (Alcoholysis)
Esterification of this compound with alcohols or phenols follows a similar nucleophilic acyl substitution mechanism to amidation.[10][11] While the reaction can be driven by a simple base to neutralize HCl, alcohols are generally less nucleophilic than amines. Consequently, catalytic activation is often more critical, especially for sterically hindered alcohols.
DMAP: The Catalyst of Choice
DMAP is an exceptionally effective catalyst for these transformations.[12][13] As in amidation, it forms a highly reactive acylpyridinium intermediate that is readily attacked by the alcohol.[14] The use of catalytic DMAP in conjunction with a stoichiometric amount of a weaker base like pyridine or triethylamine is a standard and highly reliable method for ester synthesis from acyl chlorides.[15]
Protocol 3: DMAP-Catalyzed Synthesis of an Aryl Ester
-
To a stirred solution of a phenol or alcohol (1.0 eq), triethylamine (1.5 eq), and DMAP (0.1 eq) in anhydrous dichloromethane at 0°C, add a solution of this compound (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to stir at room temperature for 2-12 hours, monitoring for completion by TLC.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to afford the desired ester.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. This compound can participate in these reactions, serving as an electrophile to form C-C bonds and produce ketones, a transformation that can be a powerful alternative to traditional Friedel-Crafts acylation.[16]
Reaction Types and Catalytic Systems
-
Suzuki-Miyaura Coupling: This reaction couples the acyl chloride with an organoboron reagent (e.g., a boronic acid). The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the activated boronic acid, and reductive elimination to form the ketone product and regenerate the Pd(0) catalyst.[17] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the challenging oxidative addition of the aryl chloride.[18]
-
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between the acyl chloride and a terminal alkyne, yielding an ynone. It typically employs a dual catalytic system of palladium and a copper(I) salt co-catalyst in the presence of an amine base.[19][20][21]
-
Stille Coupling: This involves coupling with an organostannane reagent. It is known for its high functional group tolerance and can be very effective for acyl chlorides using specific palladium pre-catalysts.[16]
Diagram: General Palladium Cross-Coupling Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Protocol 4: Representative Suzuki-Miyaura Coupling for Ketone Synthesis
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the arylboronic acid (1.2 eq), a palladium pre-catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add an anhydrous solvent system (e.g., Toluene/H₂O or Dioxane).
-
Add this compound (1.0 eq) to the mixture.
-
Thoroughly degas the mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solution for 20 minutes).
-
Heat the reaction to 80-100°C and stir vigorously until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired ketone.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It will react with water to produce HCl gas.[22] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions should be conducted under an inert atmosphere using anhydrous solvents to prevent hydrolysis of the starting material and deactivation of catalysts. Lewis acids like AlCl₃ react violently with water. Palladium catalysts and phosphine ligands are toxic and should be handled with care.
References
- 1. m.youtube.com [m.youtube.com]
- 2. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 3. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acyl chloride - Wikipedia [en.wikipedia.org]
- 12. Ester synthesis by acylation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Steglich Esterification [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Strategic Use of 2-Chloro-5-fluorobenzoyl Chloride in Modern Heterocyclic Synthesis
Abstract
2-Chloro-5-fluorobenzoyl chloride has emerged as a pivotal structural synthon in the synthesis of complex heterocyclic molecules. Its unique electronic and steric properties, conferred by the chloro and fluoro substituents, make it an invaluable tool for medicinal chemists and drug development professionals. This guide provides an in-depth exploration of its application in constructing key heterocyclic scaffolds, including benzodiazepines, quinazolinones, and benzothiazoles. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present mechanistic insights to empower researchers in leveraging this versatile reagent for novel molecular discovery.
Introduction: The Significance of Fluorinated Acyl Chlorides
In the landscape of drug discovery, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties.[1] The 2-chloro-5-fluorobenzoyl moiety, in particular, serves as a precursor to a wide array of heterocyclic systems that are investigated for their potential as antiviral, anticancer, and central nervous system (CNS) active agents.[1][2] this compound is a highly reactive acylating agent, readily participating in reactions such as Friedel-Crafts acylations and condensations with binucleophilic species to initiate cyclization cascades.[3][4] This reactivity, combined with the imparted physicochemical properties of its halogen substituents, makes it a cornerstone reagent for building molecular complexity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 21900-51-6[5] |
| Molecular Formula | C₇H₃Cl₂FO |
| Molar Mass | 193.01 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Approx. 224-226 °C |
Core Applications in Heterocyclic Synthesis
The primary utility of this compound lies in its ability to acylate nucleophiles, which is often the first step in a sequence leading to a heterocyclic ring system. The resulting 2-chloro-5-fluorobenzoyl group can be found as a key substructure in numerous biologically active compounds.
Workflow: From Reagent to Heterocyclic Scaffolds
The following diagram illustrates the central role of this compound as a precursor to diverse heterocyclic families.
Caption: General synthetic pathways from this compound.
Synthesis of Benzodiazepine Precursors via Friedel-Crafts Acylation
A critical application of substituted benzoyl chlorides is in the synthesis of 2-aminobenzophenones, which are indispensable intermediates for producing benzodiazepines, a class of CNS-active drugs.[6][7] The reaction proceeds via a Friedel-Crafts acylation, a classic C-C bond-forming reaction.[3][8]
Mechanistic Insight: The Role of the Lewis Acid
The Friedel-Crafts acylation requires a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), to activate the acyl chloride.[3][6] The Lewis acid coordinates to the carbonyl oxygen and abstracts the chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of the reaction partner (e.g., p-chloroaniline). A subsequent deprotonation restores aromaticity and yields the benzophenone product. It is crucial to use a highly anhydrous catalyst, as moisture can deactivate it and reduce yields.[9][10]
Protocol 1: Synthesis of 2-Amino-5-chloro-2'-chloro-5'-fluorobenzophenone
This protocol is adapted from established principles for synthesizing substituted aminobenzophenones.[6][9]
Reaction Scheme:
(Self-generated image, conceptual representation)
Materials & Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Moles |
| p-Chloroaniline | 106-47-8 | 127.57 | 10.0 g | 0.078 |
| This compound | 21900-51-6 | 193.01 | 16.6 g | 0.086 |
| Anhydrous Zinc Chloride (ZnCl₂) | 7646-85-7 | 136.30 | 12.8 g | 0.094 |
| Dilute Sulfuric Acid (20%) | 7664-93-9 | - | 150 mL | - |
| Sodium Hydroxide Solution | 1310-73-2 | - | As needed | - |
| Ethanol (for recrystallization) | 64-17-5 | - | As needed | - |
Procedure:
-
Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add p-chloroaniline (10.0 g) and this compound (16.6 g).
-
Catalyst Addition: Begin stirring the mixture and add anhydrous zinc chloride (12.8 g). Causality: The ZnCl₂ must be anhydrous as its catalytic activity is dependent on its ability to act as a Lewis acid; water would hydrolyze it.[9][10]
-
Condensation Reaction: Heat the reaction mixture to 190-200 °C and maintain this temperature for 2 hours with continuous stirring. The mixture will become a thick, dark melt.
-
Workup - Hydrolysis: Cool the reaction mixture to approximately 150 °C. Cautiously add 150 mL of 20% dilute sulfuric acid. Heat the mixture to reflux for 1 hour to decompose the reaction complex.
-
Isolation: Cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation. Neutralize the mixture by slowly adding a sodium hydroxide solution until it is weakly alkaline. The crude product will precipitate as a solid.
-
Purification: Filter the crude product and wash it thoroughly with water. To purify, dissolve the crude solid in hot ethanol, treat with activated carbon to remove colored impurities, and filter while hot. Allow the filtrate to cool slowly to induce crystallization.
-
Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.
Synthesis of 1,4-Benzothiazines
The reaction of this compound with 2-aminothiophenol provides a direct route to 1,4-benzothiazine derivatives. This transformation is a powerful example of a cyclocondensation reaction.
Mechanistic Insight: Acylation followed by Intramolecular Cyclization
The reaction initiates with the nucleophilic amino group of 2-aminothiophenol attacking the electrophilic carbonyl carbon of the acyl chloride, forming an intermediate amide. The subsequent step involves an intramolecular nucleophilic attack by the thiol group onto the carbonyl carbon, followed by dehydration, to form the six-membered benzothiazine ring. The use of a base like potassium hydroxide is crucial for deprotonating the thiol to form the more nucleophilic thiolate anion, which facilitates the cyclization.[11]
Caption: Mechanism for 1,4-benzothiazine synthesis.
Protocol 2: Synthesis of 2-(2-Chloro-5-fluorophenyl)-4H-1,4-benzothiazin-3-one
This protocol is based on general methods for the synthesis of benzothiazinones.[11]
Reaction Scheme:
(Self-generated image, conceptual representation)
Materials & Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Aminothiophenol | 137-07-5 | 125.19 | 1.25 g | 0.010 |
| This compound | 21900-51-6 | 193.01 | 2.12 g | 0.011 |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 0.62 g | 0.011 |
| Methanol (MeOH) | 67-56-1 | - | 100 mL | - |
| Dichloromethane (DCM) | 75-09-2 | - | 50 mL | - |
Procedure:
-
Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add methanol (100 mL) and potassium hydroxide (0.62 g). Stir until the KOH is fully dissolved.
-
Thiolate Formation: Add 2-aminothiophenol (1.25 g) to the methanolic KOH solution. Stir at room temperature; the solution will typically change color, indicating the formation of the potassium thiolate salt.
-
Acylation: In a separate flask, dissolve this compound (2.12 g) in dichloromethane (50 mL). Add this solution dropwise to the stirred thiolate solution at room temperature over 20 minutes.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Isolation: Add 100 mL of water to the residue and stir. The product will precipitate out of the aqueous solution.
-
Purification: Filter the solid product, wash with copious amounts of water to remove any remaining salts, and then with a small amount of cold methanol.
-
Drying: Dry the purified product in a vacuum oven to obtain the 2-(2-chloro-5-fluorophenyl)-4H-1,4-benzothiazin-3-one.
Concluding Remarks for the Practicing Scientist
This compound is a robust and versatile reagent for accessing a multitude of heterocyclic cores. The protocols described herein for benzodiazepine precursors and benzothiazines represent foundational methodologies that can be adapted for a wide range of substituted analogs. The key to success in these syntheses lies in understanding the underlying mechanisms—the activation required for Friedel-Crafts reactions and the sequential acylation-cyclization pathways. Careful control of reaction conditions, particularly the exclusion of moisture when using Lewis acid catalysts, is paramount for achieving high yields and purity. This powerful building block will undoubtedly continue to contribute to the development of novel chemical entities in pharmaceuticals and materials science.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 21900-51-6|this compound|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols for the Scale-Up Synthesis Using 2-Chloro-5-fluorobenzoyl Chloride
Prepared by: Gemini, Senior Application Scientist
I. Introduction: Strategic Importance of 2-Chloro-5-fluorobenzoyl Chloride
This compound is a highly reactive acyl chloride that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the production of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1] The presence of the acyl chloride functional group allows for efficient electrophilic reactions, primarily amide bond formation and Friedel-Crafts acylation, enabling the construction of key molecular scaffolds.[1]
This document provides in-depth technical guidance for researchers, process chemists, and drug development professionals on the safe and efficient scale-up of synthetic routes involving this compound. The protocols and insights herein are designed to bridge the gap between laboratory-scale procedures and pilot or manufacturing-scale production, emphasizing process safety, control, and optimization.
II. Physicochemical Properties and Hazard Profile
A thorough understanding of the reagent's properties is foundational to its safe handling, particularly at scale. This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is classified as a corrosive substance that causes severe skin burns and eye damage and may cause respiratory irritation.[2]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| CAS Number | 21900-51-6 | [1][2][3] |
| Molecular Formula | C₇H₃Cl₂FO | [1][2][3] |
| Molecular Weight | 193.00 g/mol | [3] |
| Boiling Point | 106 °C at 18 mmHg | [1] |
| Density | 1.462 g/cm³ | [1] |
| Flash Point | 106 °C | [1] |
| Hazards | Causes severe skin burns and eye damage (H314), May cause respiratory irritation (H335). Reacts with water.[2] | [2] |
A. Safety and Handling Imperatives
Due to its hazardous nature, strict safety protocols must be implemented. The primary dangers stem from its high reactivity, especially with water and other nucleophiles, and its corrosivity.[2][4]
-
Personal Protective Equipment (PPE): All operations must be conducted using appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), non-vented chemical splash goggles, a face shield, and protective clothing.[4][5][6] Respiratory protection is required when handling in open systems or if vapors are generated.[2][6]
-
Ventilation: Handle exclusively in a well-ventilated area, such as a chemical fume hood or a closed system with appropriate exhaust ventilation.[2][4][7]
-
Incompatible Materials: Avoid contact with water, alcohols, strong bases, and oxidizing agents.[2] The reaction with water is vigorous and produces corrosive hydrogen chloride (HCl) gas.[2][4]
-
Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[2][4]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][5]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if possible. Seek immediate medical attention.[2][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5]
-
III. Core Application: Scale-Up of Amide Bond Formation
The acylation of primary and secondary amines with this compound is one of its most common and vital applications, forming the backbone of many pharmaceutical compounds. The reaction is a nucleophilic acyl substitution. While straightforward in principle, scaling this process requires rigorous control of reaction parameters to ensure safety, high yield, and purity.
A. Causality of Key Process Parameters
-
Temperature Control: The reaction is highly exothermic. Failure to control the temperature can lead to thermal runaway, side reactions (e.g., double acylation), and degradation of the product. Performing the addition of the acyl chloride at low temperatures (e.g., 0-10 °C) is critical.
-
Stoichiometry and Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential. It neutralizes the HCl generated during the reaction.[8] Using a slight excess of the base ensures the reaction goes to completion and prevents the formation of amine hydrochloride salts, which are less reactive.
-
Solvent Selection: The solvent must be inert to the reactants and capable of dissolving the starting materials. Dichloromethane (DCM), toluene, or tetrahydrofuran (THF) are common choices. For scale-up, factors like boiling point (for reflux and distillation), cost, and environmental impact become more significant.
-
Reaction Monitoring: At scale, it is impractical to rely solely on time. In-process controls (IPCs) using techniques like HPLC or TLC are necessary to confirm the reaction has reached completion before proceeding to work-up.[9]
B. Detailed Scale-Up Protocol for Amide Synthesis
This protocol outlines the synthesis of an N-aryl/alkyl-2-chloro-5-fluorobenzamide on a 1-mole scale.
Equipment:
-
Jacketed glass reactor (5 L) with overhead stirrer, temperature probe, and nitrogen inlet.
-
Addition funnel.
-
Condenser connected to a caustic scrubber system (to neutralize HCl off-gas).
-
Heating/cooling circulator.
Reagents:
-
Amine (primary or secondary): 1.0 mole
-
This compound: 1.05 mole (1.05 eq)
-
Triethylamine (TEA) or DIPEA: 1.2 mole (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene: 2-3 L
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Amine and Solvent: Charge the amine (1.0 mol) and the solvent (2 L) to the reactor. Begin stirring to ensure dissolution or a fine suspension.
-
Cooling: Cool the reactor contents to 0-5 °C using the circulator.
-
Charge Base: Add the base (1.2 mol) to the reactor while maintaining the temperature below 10 °C.
-
Prepare Acyl Chloride: In a separate dry vessel, dissolve this compound (1.05 mol) in the remaining solvent (0.5-1 L) and charge this solution to the addition funnel.
-
Controlled Addition: Add the acyl chloride solution dropwise from the addition funnel to the reactor over 1-2 hours. Crucially, maintain the internal temperature between 0-10 °C throughout the addition. The rate of addition is dictated by the ability of the cooling system to dissipate the heat of reaction.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until IPC (e.g., HPLC) confirms the consumption of the starting amine.
-
Work-up (Quenching): Slowly add water (1 L) to the reactor to quench any unreacted acyl chloride and dissolve the amine hydrochloride salt. Maintain stirring and cool if necessary.
-
Phase Separation: Stop stirring and allow the layers to separate. Drain the lower organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) to yield the final product.
C. Visualization of Amide Synthesis Workflow
Caption: Workflow for scale-up amide synthesis.
IV. Core Application: Scale-Up of Friedel-Crafts Acylation
Friedel-Crafts acylation using this compound is a powerful method for forming C-C bonds, producing aryl ketones that are precursors to many important molecules.[10][11] The reaction involves an electrophilic aromatic substitution, where a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acyl chloride.[11]
A. Causality of Key Process Parameters
-
Anhydrous Conditions: This is the most critical parameter. Lewis acids like AlCl₃ react violently with water. Any moisture will deactivate the catalyst and inhibit the reaction. All reagents, solvents, and equipment must be scrupulously dry.
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.[11] This is because the product ketone is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle. A slight excess (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion.
-
Substrate Reactivity: The aromatic substrate must not contain strongly deactivating groups (e.g., -NO₂, -NR₃⁺) or basic groups (like -NH₂) that would complex with the Lewis acid catalyst.[12]
-
Quenching: The work-up requires careful quenching of the reaction mixture, typically by slowly adding it to ice and concentrated HCl. This breaks down the ketone-AlCl₃ complex and separates the inorganic salts into the aqueous layer. This process is highly exothermic and must be done with extreme care at scale.
B. Detailed Scale-Up Protocol for Friedel-Crafts Acylation
This protocol describes the acylation of a suitable aromatic substrate (e.g., toluene) on a 1-mole scale.
Equipment:
-
Flame-dried 5 L jacketed glass reactor with robust overhead stirrer, temperature probe, nitrogen inlet, and powder addition funnel/port.
-
Condenser connected to a caustic scrubber.
-
Large (20 L) vessel for quenching.
Reagents:
-
Aromatic Substrate (e.g., Toluene): 1.0 mole
-
This compound: 1.0 mole
-
Anhydrous Aluminum Chloride (AlCl₃): 1.1 mole (1.1 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Nitrobenzene: 2-3 L
-
Ice, Concentrated HCl, Water
Procedure:
-
Reactor Setup: Ensure the entire system is rigorously dried (flame- or oven-dried glassware) and assembled under a positive pressure of nitrogen.
-
Charge Substrate: Charge the aromatic substrate (1.0 mol) and anhydrous solvent (2 L) to the reactor.
-
Cooling: Cool the solution to 0-5 °C.
-
Catalyst Addition: Carefully and portion-wise, add the anhydrous AlCl₃ (1.1 mol) to the reactor. This can be exothermic. Maintain the temperature below 15 °C. Stir until the AlCl₃ is well-suspended.
-
Acyl Chloride Addition: Add the this compound (1.0 mol) dropwise over 1-2 hours, maintaining the internal temperature at 0-10 °C.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by HPLC or TLC. Gentle heating (e.g., to 40-50 °C) may be required for less reactive substrates.
-
Quenching: Prepare a mixture of crushed ice (2 kg) and concentrated HCl (200 mL) in the large quenching vessel. With extreme caution and rapid stirring, slowly transfer the reaction mixture from the reactor into the ice/HCl slurry. This is a highly exothermic and gas-evolving step. Ensure adequate cooling and ventilation.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCE).
-
Washing: Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude aryl ketone can be purified by distillation under vacuum or by recrystallization.
D. Visualization of Friedel-Crafts Acylation Workflow
Caption: Workflow for scale-up Friedel-Crafts acylation.
V. Conclusion
This compound is a versatile and powerful reagent for the large-scale synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its successful application hinges on a deep understanding of its reactivity and a rigorous adherence to process safety protocols. The key challenges in scaling up reactions—namely, controlling exotherms, managing off-gas, and performing safe work-up procedures—can be effectively met through careful planning, robust engineering controls, and diligent in-process monitoring. The guidelines presented in this document offer a solid framework for developing safe, efficient, and reproducible manufacturing processes.
VI. References
-
This compound Safety Data Sheet. (URL: 2)
-
Technical Support Center: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone. Benchchem. (URL: 12)
-
This compound Supply. Guidechem. (URL: 1)
-
SAFETY DATA SHEET - 5-Chloro-2-fluorobenzoyl chloride. Fisher Scientific. (URL: 5)
-
Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. (URL: 4)
-
General procedures for the purification of Acid chlorides. Chempedia - LookChem. (URL: 13)
-
SAFETY DATA SHEET - 2-Fluorobenzoyl chloride. Fisher Scientific. (URL: 7)
-
Preparations and Reactions of Acyl Chlorides. YouTube. (URL: --INVALID-LINK--)
-
Friedel–Crafts Acylation. Sigma-Aldrich. (URL: --INVALID-LINK--)
-
Friedel–Crafts reaction. Wikipedia. (URL: --INVALID-LINK--)
-
Scaling Up 2-Amino-5-bromobenzoyl Chloride Reactions. Benchchem. (URL: --INVALID-LINK--)
-
Amide Synthesis. Fisher Scientific. (URL: --INVALID-LINK--)
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). (URL: --INVALID-LINK--)
References
- 1. Page loading... [guidechem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
Application Notes and Protocols: Protecting Group Strategies for Syntheses Involving 2-Chloro-5-fluorobenzoyl Chloride
Prepared by: Gemini, Senior Application Scientist
Abstract: 2-Chloro-5-fluorobenzoyl chloride is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for its specific substitution pattern on the aromatic ring.[1] Its utility is primarily driven by the high reactivity of the acyl chloride functional group, which readily undergoes nucleophilic acyl substitution.[2][3] However, this high reactivity presents a significant chemoselectivity challenge when the reacting partner contains multiple nucleophilic sites. This guide provides an in-depth exploration of protecting group strategies essential for the controlled and selective use of this compound in complex organic synthesis. We will detail field-proven protocols, explain the causal logic behind the selection of protecting groups, and illustrate orthogonal strategies that enable the synthesis of elaborate molecular architectures.
The Chemoselectivity Challenge
The primary reactive center of this compound is the electrophilic carbonyl carbon of the acyl chloride. This group reacts rapidly with a wide range of nucleophiles, including amines, alcohols, thiols, and even water.[4][5] The core synthetic challenge, therefore, is not the protection of the benzoyl chloride itself, but the selective protection of the multifunctional nucleophilic substrate to direct the acylation to the desired site.
Uncontrolled reactions can lead to a mixture of products, including di-acylation, O-acylation instead of N-acylation, and other side reactions, complicating purification and significantly reducing the yield of the target molecule. A well-designed protecting group strategy is paramount to achieving synthetic goals efficiently.[6][7]
Caption: Chemoselectivity issues in the reaction of this compound.
Strategy I: Selective Mono-Acylation of a Diamine
A common synthetic task is the mono-acylation of a symmetric diamine. Direct reaction often leads to a mixture of mono- and di-acylated products, along with unreacted starting material. The use of a temporary protecting group on one of the amine functions is the most effective strategy to ensure a clean, high-yielding mono-acylation.
Protecting Group Rationale: tert-Butoxycarbonyl (Boc) The Boc group is an ideal choice for protecting amines in this context.[8][9]
-
Ease of Introduction: It is easily introduced using di-tert-butyl dicarbonate (Boc)₂O.
-
Stability: It forms a carbamate that is stable to the slightly basic or neutral conditions typically used for acylation with acyl chlorides.[7]
-
Selective Removal: The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), which do not affect the newly formed amide bond.[8]
Protocol 2.1: Mono-Boc Protection of Ethylenediamine
-
Setup: In a 250 mL round-bottom flask, dissolve ethylenediamine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 0.5 eq) in the same solvent dropwise over 1-2 hours. The slow addition and reduced stoichiometry favor mono-protection.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the (Boc)₂O is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
Purification: The crude product can often be used directly or purified by column chromatography on silica gel to yield the pure mono-Boc-protected diamine.
Protocol 2.2: Acylation with this compound
-
Setup: Dissolve the mono-Boc-protected ethylenediamine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.1 eq) or diisopropylethylamine (DIPEA, 1.1 eq) in anhydrous DCM in a flask at 0 °C.
-
Reagent Addition: Add a solution of this compound (1.05 eq) in DCM dropwise to the stirred solution.
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitoring: Monitor the disappearance of the amine starting material by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting Boc-protected amide by column chromatography or recrystallization.
Protocol 2.3: Final Boc Deprotection
-
Setup: Dissolve the purified Boc-protected amide from the previous step in DCM.
-
Deprotection: Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of HCl in dioxane or ethyl acetate.
-
Reaction: Stir the solution at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Remove the solvent and excess acid under reduced pressure. The product is often obtained as the HCl or TFA salt. To obtain the free amine, dissolve the residue in a minimal amount of water, basify with a base like NaOH or NaHCO₃, and extract the product with an organic solvent. Dry the organic extracts and concentrate to yield the final product.
Caption: Workflow for selective mono-acylation of a diamine.
Strategy II: Orthogonal Protection in Amino Alcohols
When the substrate contains both an amine and a hydroxyl group, the greater nucleophilicity of the amine usually allows for selective N-acylation. However, to ensure absolute selectivity and prevent any O-acylation side product, protecting the alcohol is a robust approach. This requires an orthogonal protecting group—one that can be removed without affecting the amide bond or any other protecting groups.[10][11]
Protecting Group Rationale: tert-Butyldimethylsilyl (TBDMS) Ether Silyl ethers are excellent protecting groups for alcohols.[12] The TBDMS group is particularly useful:
-
Selective Introduction: It reacts selectively with alcohols over amines under standard conditions (TBDMS-Cl, imidazole).
-
Robust Stability: It is stable to a wide range of reaction conditions, including the basic conditions used for acylation.[13]
-
Orthogonal Removal: It is cleaved by fluoride ion sources (e.g., tetra-n-butylammonium fluoride, TBAF), conditions that leave amides and many other common protecting groups intact.[12]
Protocol 3.1: TBDMS Protection of an Amino Alcohol
-
Setup: Dissolve the amino alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture for 12-18 hours at room temperature.
-
Monitoring: Monitor by TLC for the disappearance of the starting material.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate or diethyl ether. Combine the organic layers, wash extensively with water and then with brine to remove DMF and imidazole. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by column chromatography on silica gel to yield the O-TBDMS protected amino alcohol.
Protocol 3.2: Acylation of the Free Amine
This protocol is identical to Protocol 2.2, using the O-TBDMS protected amino alcohol as the starting material. The TBDMS ether is stable to these conditions.
Protocol 3.3: Deprotection of the TBDMS Group
-
Setup: Dissolve the purified O-TBDMS, N-acylated product in anhydrous THF.
-
Deprotection: Add a 1.0 M solution of TBAF in THF (1.2 eq) at room temperature.
-
Reaction: Stir for 2-4 hours.
-
Monitoring: Monitor the deprotection by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the final product by column chromatography to remove residual silicone byproducts.
Summary of Protecting Group Strategies
The selection of a protecting group is dictated by the specific functional groups present in the substrate and the sequence of planned synthetic transformations.[13]
| Protecting Group | Target Functionality | Protection Conditions | Deprotection Conditions | Orthogonal To |
| Boc | Amine | (Boc)₂O, Base (e.g., TEA) | Acid (TFA, HCl) | Silyl Ethers, Benzyl Ethers, Fmoc |
| TBDMS | Alcohol | TBDMS-Cl, Imidazole | Fluoride Source (TBAF) | Boc, Cbz, Amides, Esters |
| Fmoc | Amine | Fmoc-OSu or Fmoc-Cl, Base | Base (e.g., Piperidine) | Boc, TBDMS, Benzyl Ethers |
| Benzyl (Bn) | Alcohol | BnBr, Base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) | Boc, TBDMS, Fmoc |
Conclusion
The effective use of this compound as a synthetic building block is critically dependent on the strategic implementation of protecting groups. By temporarily masking reactive functional groups on the nucleophilic partner, chemists can overcome inherent chemoselectivity challenges and direct the reactivity of the acyl chloride to the desired position. The principles of stability and orthogonality, as demonstrated in the protocols for Boc and TBDMS groups, provide a reliable framework for constructing complex molecules with precision and high yield. Careful planning of the protection-deprotection sequence is a cornerstone of modern synthetic strategy and is indispensable for the successful application of reactive intermediates like this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 4. synquestlabs.com [synquestlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 2-Chloro-5-fluorobenzoyl chloride (CAS No: 21900-51-6). This document serves as a comprehensive resource, providing in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving a high yield and purity of this acyl chloride is critical. This guide is designed to help you navigate the common challenges associated with its preparation from 2-chloro-5-fluorobenzoic acid.
Section 1: The Core Reaction: Mechanism and Key Parameters
The most common and industrially relevant method for preparing this compound is the reaction of 2-chloro-5-fluorobenzoic acid with a chlorinating agent, most notably thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[1][2]
The overall reaction is as follows:
C₇H₄ClFO₂ + SOCl₂ → C₇H₃Cl₂FO + SO₂ + HCl
The reaction proceeds through the conversion of the carboxylic acid into a highly reactive acyl chloride. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), shift the equilibrium towards the product, driving the reaction to completion.[2]
The Role of the DMF Catalyst
While the reaction can proceed without a catalyst, adding a catalytic amount of DMF significantly accelerates the rate. DMF reacts with thionyl chloride to form the Vilsmeier reagent, an imidoyl chloride, which is a more potent acylating agent than thionyl chloride itself.[3][4] This intermediate then reacts with the carboxylic acid to form the acyl chloride, regenerating the DMF catalyst in the process.
Caption: Catalytic cycle for acyl chloride formation.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Question 1: My yield is consistently low or I have no product at all. What are the primary causes?
Low conversion is one of the most frequent problems and can stem from several factors.[5]
Answer:
-
Presence of Moisture: Acyl chlorides are extremely sensitive to moisture.[6] Any water in your starting material, solvent, or glassware will hydrolyze the product back to the starting carboxylic acid, drastically reducing your yield.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your starting carboxylic acid is dry.[5]
-
-
Degraded Thionyl Chloride: Thionyl chloride is also moisture-sensitive and can degrade over time. Old or improperly stored bottles may have reduced efficacy.
-
Solution: Use a fresh bottle of thionyl chloride or distill it prior to use.[5]
-
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient time or inadequate temperature.
-
Sub-optimal Stoichiometry: An insufficient amount of the chlorinating agent will result in unreacted starting material.
Question 2: My final product is contaminated with unreacted 2-chloro-5-fluorobenzoic acid. How can I improve conversion?
Answer:
This is a clear sign of an incomplete reaction.
-
Review Reaction Conditions: As mentioned above, ensure you are using a sufficient excess of thionyl chloride and that the reaction is heated (e.g., reflux) for an adequate period (typically 1.5-4 hours).[5]
-
Catalyst Efficiency: While optional, the use of catalytic DMF can significantly speed up the reaction and drive it to completion.[8] If you are already using DMF, ensure it is anhydrous.
-
Analytical Verification: To confirm the presence of starting material, you can use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) after derivatization.[9][10] A simple method is to quench a small aliquot of the reaction mixture in methanol, which will convert the acyl chloride to the corresponding methyl ester. You can then analyze this mixture by GC-MS or LC-MS to quantify the remaining acid versus the ester.[11]
Question 3: My product is dark-colored. What causes this and how can I purify it?
Answer:
Discoloration often points to impurities from side reactions or contaminated starting materials.
-
Cause: Old or impure thionyl chloride is a common culprit for discoloration.[5] Side reactions at elevated temperatures can also produce colored byproducts.
-
Prevention: Use high-purity starting materials and consider distilling the thionyl chloride.
-
Purification: The most effective method for purifying this compound is vacuum distillation . This will separate the desired product from less volatile colored impurities and any remaining starting material.[12] The boiling point will be significantly lower than atmospheric pressure, preventing thermal degradation.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Chloro-5-fluorobenzoic acid | 394-30-9 | 174.55 | Decomposes |
| Thionyl Chloride | 7719-09-7 | 118.97 | 79 |
| This compound | 21900-51-6 | 193.00 | ~225-227 (at 760 mmHg) |
Data compiled from supplier safety data sheets.
Question 4: I'm concerned about the safety of using a DMF catalyst due to the potential formation of dimethylcarbamoyl chloride (DMCC). What are the alternatives?
Answer:
This is a valid and important concern. The reaction of DMF with chlorinating agents like thionyl chloride can form small amounts of dimethylcarbamoyl chloride (DMCC), a potential human carcinogen.[13]
-
Risk Mitigation: The risk is primarily associated with the purification step where DMCC might co-distill with the product. It is crucial to handle the entire process in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Alternatives:
-
No Catalyst: The reaction can be run without a catalyst, though it will require longer reaction times and/or higher temperatures.
-
Oxalyl Chloride: Using oxalyl chloride, often with catalytic DMF, is another common method for forming acyl chlorides.[1][14] The byproducts (CO, CO₂, HCl) are all gaseous, which simplifies purification. However, the same concerns about DMCC formation with DMF apply.[15]
-
Solid-Supported Catalysts: Research into solid-supported catalysts offers a promising alternative to avoid homogeneous catalysts like DMF.
-
Caption: A stepwise workflow for troubleshooting low yields.
Section 3: Recommended Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound. Warning: This reaction should be performed in a well-ventilated fume hood by trained personnel wearing appropriate PPE.[16]
Materials:
-
2-chloro-5-fluorobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (2-3 drops)
-
Anhydrous toluene or dichloromethane (optional solvent)
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Charging Reagents: To the flask, add 2-chloro-5-fluorobenzoic acid (1.0 eq). If using a solvent, add it now.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (2.0 eq) to the flask with stirring. The reaction can be exothermic, and gas will begin to evolve.
-
Catalyst Addition: Add 2-3 drops of anhydrous DMF. A noticeable increase in gas evolution should occur.
-
Reaction: Heat the reaction mixture to reflux (oil bath temperature ~80-90°C) and maintain for 2-3 hours.[7] The reaction is complete when gas evolution ceases.
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent (if used) under reduced pressure using a rotary evaporator. Be sure to use a trap to capture the corrosive vapors.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound as a colorless to pale yellow liquid.[12]
Section 4: Safety First
-
This compound is corrosive and causes severe skin burns and eye damage.[16] It is also a lachrymator (causes tears) and may cause respiratory irritation.[17]
-
Thionyl chloride is toxic, corrosive, and reacts violently with water to release SO₂ and HCl gas.
-
Handling: Always handle these chemicals in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[16]
-
Spills: Neutralize spills with a suitable agent like sodium bicarbonate before cleanup.
-
Fire: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use water, as it will react violently with the reagents and product.[18]
References
- 1. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alcohol to Chloride (SOCl2 + cat. DMF) [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. echemi.com [echemi.com]
- 9. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Propose a mechanism for the reaction of benzoic acid with oxalyl ... | Study Prep in Pearson+ [pearson.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. fishersci.ie [fishersci.ie]
- 18. cleanchemlab.com [cleanchemlab.com]
Technical Support Center: Friedel-Crafts Acylation with 2-Chloro-5-fluorobenzoyl Chloride
Welcome to the technical support center for Friedel-Crafts acylation reactions utilizing 2-Chloro-5-fluorobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we will delve into the common challenges, troubleshoot potential side product formations, and provide robust protocols to enhance the success of your experiments. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product when using this compound in a Friedel-Crafts acylation with a simple arene like benzene?
The primary product is the corresponding phenyl ketone, specifically (2-chloro-5-fluorophenyl)(phenyl)methanone. The reaction proceeds via the formation of a 2-chloro-5-fluoro-substituted acylium ion, which then acts as the electrophile in the substitution reaction with the aromatic substrate.[1][2]
Q2: Why are the halogen substituents on the benzoyl chloride important to consider?
The chlorine and fluorine atoms on the benzoyl chloride ring are electron-withdrawing groups. These substituents can influence the reactivity of the acylium ion. While the primary role of the benzoyl chloride is to act as the electrophile precursor, the halogen atoms can potentially participate in side reactions, especially under harsh conditions or with certain catalysts.
Q3: Is polyacylation a significant concern with this compound?
Polyacylation is generally less of a concern in Friedel-Crafts acylation compared to alkylation.[3][4] The introduction of the first acyl group deactivates the aromatic ring, making it less susceptible to further electrophilic attack.[3][5] However, if the aromatic substrate is highly activated, or if the reaction conditions (e.g., high temperature, excess acylating agent) are too harsh, diacylation products may be observed.
Q4: Can the halogen atoms on the benzoyl chloride be displaced during the reaction?
While less common, dehalogenation can occur under certain Friedel-Crafts conditions. This would lead to the formation of benzoyl chloride-derived side products lacking one or both halogen atoms. The choice of Lewis acid and reaction temperature can influence the likelihood of this side reaction.
Troubleshooting Guide: Side Product Formation
The formation of side products is a common challenge in Friedel-Crafts acylation. This section provides a structured approach to identifying and mitigating these unwanted products.
Issue 1: Formation of Isomeric Products
When acylating a substituted aromatic ring, a mixture of ortho, meta, and para isomers can be formed. The directing effect of the substituent on the substrate dictates the major product. For instance, with an ortho, para-directing group on the substrate, the para-isomer is often favored due to reduced steric hindrance.[6]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the sterically less hindered para-isomer.
-
Choice of Lewis Acid: The nature and amount of the Lewis acid can influence regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃) to find the optimal catalyst for your specific substrate.
-
Solvent Effects: The polarity of the solvent can impact the transition state and thus the isomeric ratio. Consider solvents of varying polarity, such as dichloromethane, carbon disulfide, or nitrobenzene.
Issue 2: Dimerization of the Acylating Agent
A notable side reaction, particularly with halogenated aromatic compounds, is the formation of dimeric structures. A known side product in the synthesis of a related compound, 2,4-dichloro-5-fluorobenzoyl chloride, is a dimer.[7] This suggests that under Friedel-Crafts conditions, the this compound could potentially react with itself.
Plausible Mechanism: The Lewis acid could activate a molecule of this compound, which then acts as an electrophile and attacks the aromatic ring of a second molecule of the benzoyl chloride.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the aromatic substrate relative to the this compound to favor the intermolecular acylation of the substrate.
-
Slow Addition: Add the this compound slowly to the reaction mixture containing the aromatic substrate and the Lewis acid. This maintains a low concentration of the acylating agent, minimizing self-reaction.
-
Lower Temperature: Conducting the reaction at a lower temperature can reduce the rate of this bimolecular side reaction.
Issue 3: Dehalogenation of the Benzoyl Chloride
The loss of the chlorine or fluorine atom from the this compound can lead to the formation of (5-fluorophenyl)- or (2-chlorophenyl)- or even phenyl-substituted ketone products.
Troubleshooting Steps:
-
Milder Lewis Acid: Strong Lewis acids like AlCl₃ are more likely to promote dehalogenation. Consider using a milder Lewis acid, such as ZnCl₂ or FeCl₃.[8]
-
Temperature Control: High reaction temperatures can increase the incidence of dehalogenation. Maintain the lowest effective temperature for the desired reaction.
-
Reaction Time: Prolonged reaction times can lead to increased side product formation. Monitor the reaction progress by TLC or GC-MS and quench the reaction once the starting material is consumed.
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Action |
| Isomeric Products | Sub-optimal regioselectivity | Optimize temperature, Lewis acid, and solvent. |
| Dimerization | Self-reaction of acylating agent | Control stoichiometry, slow addition, lower temperature. |
| Dehalogenation | Harsh reaction conditions | Use a milder Lewis acid, control temperature and reaction time. |
| Low Yield | Inactive catalyst, impurities | Use anhydrous conditions, fresh reagents, and optimize catalyst loading.[5][9] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation with this compound
Materials:
-
Aromatic substrate
-
This compound
-
Anhydrous Lewis acid (e.g., AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
To the flask, add the aromatic substrate and the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the anhydrous Lewis acid to the stirred solution.
-
In the dropping funnel, prepare a solution of this compound in the anhydrous solvent.
-
Add the this compound solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated HCl.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Analysis of Side Products by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Inject a small aliquot of the solution into the GC-MS.
-
Use a standard non-polar capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of components with a range of boiling points.
-
Analyze the resulting mass spectra of the separated peaks to identify the molecular weights and fragmentation patterns of the main product and any side products.
-
Compare the fragmentation patterns to a mass spectral library to aid in the identification of unknown impurities.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Mechanism of Friedel-Crafts Acylation
Caption: The two-step mechanism of Friedel-Crafts acylation.
Diagram 2: Troubleshooting Workflow for Side Product Formation
Caption: A decision tree for troubleshooting common side products.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Managing 2-Chloro-5-fluorobenzoyl Chloride
Welcome to the technical support center for 2-Chloro-5-fluorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling and utilizing this highly reactive reagent. My goal is to equip you with the necessary knowledge to anticipate and troubleshoot challenges, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding this compound.
Q1: I received my bottle of this compound and it appears to be fuming slightly upon opening. Is this normal?
A1: Yes, slight fuming upon opening is a common observation and a direct indicator of the compound's high reactivity with atmospheric moisture.[1] this compound readily reacts with water vapor in the air to produce hydrogen chloride (HCl) gas, which is visible as white fumes.[2] This underscores the critical need for handling the reagent under anhydrous conditions.
Q2: What are the absolute essential storage conditions for this compound to maintain its purity?
A2: To ensure the long-term stability and reactivity of this compound, it must be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[3][4] The storage area should be cool, dry, and well-ventilated, away from incompatible materials like water, alcohols, and strong bases.[5]
Q3: Can I use solvents like methanol or ethanol in my reaction with this compound?
A3: It is highly discouraged to use protic solvents like methanol or ethanol unless they are the intended reactant. This compound will react vigorously with alcohols in a process called alcoholysis to form the corresponding ester, consuming your starting material and generating HCl.[6] If the acyl chloride is intended to react with another nucleophile in the presence of an alcohol, the alcohol will likely outcompete your desired reactant.
Q4: My reaction with an amine is giving a low yield. What are the likely culprits?
A4: Low yields in acylation reactions with amines are often traced back to a few key factors. Firstly, the primary suspect is the degradation of the this compound by moisture, either from the atmosphere, glassware, or solvent.[7] Secondly, the amine reactant itself can be a source of water. Finally, the stoichiometry of the reaction is crucial; as the reaction produces HCl, at least one equivalent of a base is required to neutralize it, otherwise the HCl will protonate the starting amine, rendering it non-nucleophilic.[8]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter and systematic approaches to resolving them.
Issue 1: Low or No Yield of Desired Product
The most common reason for reaction failure is the degradation of the highly reactive this compound.
Troubleshooting Protocol:
-
Verify Reagent Integrity:
-
Visual Inspection: Check for excessive fuming or discoloration of the starting material.
-
FT-IR Analysis: A simple and quick method to check for hydrolysis. A broad peak in the 3200-3600 cm⁻¹ region indicates the presence of the carboxylic acid hydrolysis product.
-
¹H NMR Spectroscopy: The presence of the corresponding carboxylic acid will show a characteristic broad singlet for the acidic proton, typically above 10 ppm.
-
-
Ensure Anhydrous Conditions:
-
Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours and cooled in a desiccator or under a stream of inert gas immediately before use.[6]
-
Solvents: Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves).[6]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This is crucial to prevent the ingress of atmospheric moisture.[4]
-
Issue 2: Formation of Multiple Products
The appearance of unexpected byproducts can complicate purification and reduce the yield of your target molecule.
Potential Causes and Solutions:
-
Reaction with Impurities: Impurities in your starting materials or solvent can react with the acyl chloride. Ensure the purity of all reactants and solvents before starting the reaction.
-
Side Reactions with Solvents: As mentioned, protic solvents will react. Aprotic, anhydrous solvents are recommended.
-
Temperature Control: Some acylation reactions can be exothermic. Running the reaction at a controlled, often lower, temperature can minimize the formation of side products.
| Parameter | Recommendation | Rationale |
| Storage | Tightly sealed container, inert atmosphere (N₂ or Ar), cool, dry, well-ventilated area.[3][4] | Prevents hydrolysis and degradation. |
| Handling | In a certified chemical fume hood, under inert gas.[5] | Minimizes exposure to moisture and protects the user from corrosive fumes. |
| Glassware | Oven-dried and cooled under inert gas or in a desiccator. | Removes adsorbed water from glass surfaces. |
| Solvents | Anhydrous grade, freshly opened or properly dried. | Prevents reaction of the acyl chloride with water in the solvent. |
| Additives | Use of a non-nucleophilic base (e.g., triethylamine, pyridine) in reactions with nucleophiles like amines or alcohols. | Scavenges the HCl byproduct, preventing it from reacting with the starting materials.[8] |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound
This protocol outlines the safe and effective procedure for handling this moisture-sensitive reagent.
Materials:
-
This compound in its original container
-
Dry, gas-tight syringe
-
Septum-sealed reaction vessel
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.[5]
Procedure:
-
Inert Atmosphere: Purge the reaction vessel with inert gas.
-
Equilibration: Allow the bottle of this compound to come to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Dispensing: Quickly open the bottle under a positive flow of inert gas. Pierce the septum on the bottle with a needle connected to the inert gas line to maintain positive pressure. Use a dry, gas-tight syringe to withdraw the desired amount of the liquid.
-
Transfer: Immediately transfer the reagent to the reaction vessel through its septum.
-
Storage: Tightly reseal the bottle of this compound, ensuring the cap is secure. Consider wrapping the cap with paraffin film for extra protection against moisture ingress.
Protocol 2: Monitoring Reagent Quality by FT-IR
This is a quick check to assess the extent of hydrolysis.
Procedure:
-
Sample Preparation: In a fume hood, carefully place a small drop of this compound between two salt plates (e.g., NaCl or KBr).
-
Acquire Spectrum: Immediately acquire the FT-IR spectrum.
-
Analysis:
-
Fresh Sample: A fresh sample will show a strong, sharp carbonyl (C=O) stretch for the acyl chloride around 1780-1815 cm⁻¹.
-
Hydrolyzed Sample: The presence of the corresponding carboxylic acid will be indicated by a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a shift of the carbonyl peak to a lower wavenumber (typically 1700-1725 cm⁻¹).
-
Visualizations
Caption: Hydrolysis of this compound.
Caption: Recommended inert atmosphere experimental setup.
References
Technical Support Center: Optimizing Temperature for 2-Chloro-5-fluorobenzoyl Chloride Acylation
Welcome to the technical support center for optimizing acylation reactions using 2-Chloro-5-fluorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, we provide in-depth, experience-based answers to common questions and troubleshooting scenarios to help you achieve high-yield, high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a safe and effective starting temperature for a Friedel-Crafts acylation with this compound?
A: For most Friedel-Crafts acylation reactions, it is prudent to begin at a low temperature, typically between 0°C and 5°C (ice-water bath). The initial complexation of the Lewis acid (e.g., AlCl₃) with this compound is an exothermic process. Starting cold allows for better control of this initial heat release and prevents premature, uncontrolled reaction upon addition of the aromatic substrate. Once all reagents are combined, the reaction can be allowed to slowly warm to room temperature or be gently heated to drive the reaction to completion.[1]
Q2: How does temperature influence the activity of the Lewis acid catalyst?
A: Temperature has a dual effect on Lewis acid catalysts like aluminum chloride (AlCl₃).
-
Activation: Increasing the temperature can provide the necessary activation energy to overcome the reaction barrier, which is particularly important when acylating deactivated aromatic rings.[2][3]
-
Decomposition & Inactivity: However, excessively high temperatures can lead to catalyst degradation or side reactions. For instance, AlCl₃ can sublime at elevated temperatures and its Lewis acidity can be reduced.[4] Furthermore, the ketone product forms a stable complex with the Lewis acid, which often requires stoichiometric amounts of the catalyst to be used.[2][3][5][6] High temperatures can sometimes promote unwanted side reactions instead of facilitating the desired acylation.
Q3: Can running the reaction at a higher temperature lead to more impurities?
A: Yes, excessively high temperatures are a common cause of impurity formation. While moderate heating can be necessary, overheating can lead to several issues:
-
Decomposition: The starting materials or the desired product may decompose, leading to a complex mixture and lower yield.[7]
-
Side Reactions: Higher temperatures can promote undesired side reactions, such as polysubstitution (though less common for acylation than alkylation), or rearrangement reactions, depending on the substrate.[2][7]
-
Deacylation: In some cases, very high temperatures can cause the reverse reaction, deacylation, to occur, which reduces the overall yield.[7]
Troubleshooting Guide: Temperature-Related Issues
Problem 1: My reaction shows low or no conversion, even after several hours at room temperature.
Possible Cause: The activation energy for the reaction with your specific aromatic substrate has not been met. This is common when the aromatic ring is deactivated by electron-withdrawing groups.[2][8]
Solutions:
-
Incremental Temperature Increase: After confirming that all reagents are of high quality and anhydrous conditions are met, gradually increase the reaction temperature.[3] A good strategy is to warm the reaction to 40-50°C and monitor its progress by TLC or LC-MS.
-
Refluxing: If moderate heat is insufficient, heating the reaction to reflux in a suitable solvent (e.g., 1,2-dichloroethane) may be necessary. Always use a condenser and maintain an inert atmosphere. A patent for a similar process, the acylation step to form 2,4-dichloro-5-fluorobenzoyl chloride, involves heating to 100°C.[9]
-
Catalyst Choice: If high temperatures are still ineffective, consider using a stronger Lewis acid or a different catalytic system that may be more effective for deactivated substrates.[3]
Problem 2: The reaction worked, but I have a low yield and a significant amount of dark, tar-like material.
Possible Cause: The reaction temperature was likely too high, causing decomposition of the reagents or product. This compound and the resulting ketone can be sensitive to excessive heat, especially in the presence of a strong Lewis acid.
Solutions:
-
Lower the Initial Temperature: Ensure the initial mixing of reagents is performed at 0°C or below.
-
Control the Exotherm: Add the acyl chloride or the aromatic substrate dropwise to the reaction mixture to maintain better control over the internal temperature.
-
Reduce the Final Temperature: If you were heating the reaction, try running it at a lower temperature for a longer period. Many acylations proceed efficiently at room temperature if given enough time.[10]
-
Quenching: Ensure the reaction is properly quenched by pouring it carefully onto a mixture of crushed ice and acid to decompose the catalyst-ketone complex before workup.[11]
Problem 3: I am observing the formation of multiple products, suggesting a lack of regioselectivity.
Possible Cause: While Friedel-Crafts acylation is known for good regioselectivity, temperature can sometimes influence the distribution of isomers, especially with complex substrates.
Solutions:
-
Run at Lower Temperature: Isomer distribution can be temperature-dependent. Lower temperatures often favor the formation of the kinetic product, which may be the desired isomer.[7]
-
Solvent and Catalyst Optimization: The choice of solvent and Lewis acid can also influence regioselectivity. A less reactive Lewis acid or a different solvent might improve the outcome.
Data & Protocols
Table 1: General Temperature Guidelines for Friedel-Crafts Acylation
| Substrate Activity | Aromatic Ring Substituents | Typical Temperature Range | Notes |
| Highly Activated | -OH, -OR, -NH₂, -NR₂ | 0°C to Room Temperature | Reaction is often fast. Low temperatures are critical to prevent polysubstitution and side reactions. |
| Activated | -Alkyl, -Aryl | Room Temperature to 50°C | Gentle heating may be required to achieve a reasonable reaction rate. |
| Deactivated | -Halogens | 50°C to Reflux | Higher temperatures are generally necessary to overcome the deactivation of the ring. |
| Strongly Deactivated | -NO₂, -CN, -SO₃H, -COR | Reaction often fails | Friedel-Crafts acylation is generally not effective with strongly deactivated rings.[2][12] |
Experimental Protocols
Protocol 1: General Procedure for Acylation
This is a representative protocol and should be adapted for specific substrates and scales.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., 1,2-dichloroethane). Cool the suspension to 0°C using an ice-water bath.
-
Acyl Chloride Addition: Slowly add this compound (1.0 equivalent) to the stirred suspension while maintaining the temperature below 5°C.
-
Substrate Addition: After the acyl chloride has been added, add the aromatic substrate (1.05 equivalents) dropwise, again ensuring the temperature does not rise significantly.
-
Reaction: Once the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then slowly warm to room temperature. If necessary, heat the reaction to the optimized temperature (e.g., 50°C) and monitor by TLC or LC-MS until the starting material is consumed.[11]
-
Workup: Cool the reaction mixture back to 0°C and carefully pour it onto a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., 1,2-dichloroethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for purification.
Protocol 2: Workflow for Temperature Optimization
This protocol outlines a systematic approach to finding the optimal reaction temperature for your specific substrate.
-
Scouting Reactions: Set up several small-scale reactions in parallel.
-
Variable Temperature: Run each reaction at a different, controlled temperature (e.g., 0°C, Room Temperature (25°C), 50°C, and 80°C).
-
Fixed Time: Run all reactions for the same amount of time (e.g., 4 hours).
-
Analysis: Quench each reaction and analyze a small, crude sample by a quantitative method (e.g., qNMR or LC-MS with a standard) to determine the conversion and relative purity.
-
Selection: Identify the temperature that provides the best balance of high conversion and minimal impurity formation. Further optimization can be performed around this temperature point if needed.
Visualizations
Diagram 1: Temperature Optimization Workflow
This diagram illustrates the decision-making process for optimizing the reaction temperature.
Caption: A workflow for systematic temperature optimization in Friedel-Crafts acylation.
Diagram 2: Effect of Temperature on Reaction Outcome
This diagram shows the causal relationship between reaction temperature and key experimental outcomes.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 10. Friedel-Crafts Acylation Reaction and Mechanism [chemicalslearning.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Catalyst Deactivation in 2-Chloro-5-fluorobenzoyl Chloride Reactions
Welcome to the technical support center for troubleshooting catalyst deactivation in reactions involving 2-Chloro-5-fluorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical pharmaceutical intermediate.[1] We will move beyond simple procedural steps to explore the underlying chemical principles governing catalyst stability and reactivity, ensuring your experiments are both successful and reproducible.
Section 1: Foundational Concepts - The Reaction Environment
Before troubleshooting, it's essential to understand the reaction's fundamentals. This compound is primarily used in Friedel-Crafts acylation reactions to introduce the 2-chloro-5-fluorobenzoyl moiety, creating aryl ketones that are precursors to various pharmaceuticals. The reaction's success hinges on the generation of a highly electrophilic acylium ion, a step facilitated by a catalyst.
FAQ: What are the standard catalysts for this reaction and how do they work?
The most common catalysts are strong Lewis acids, such as Aluminum Chloride (AlCl₃) and Ferric Chloride (FeCl₃).[2] Their function is to abstract the chloride from the acyl chloride, generating the reactive acylium ion (C₇H₃ClFCO⁺), which then undergoes electrophilic aromatic substitution with the substrate.[3]
The overall mechanism is a two-step addition-elimination process.[4] The Lewis acid catalyst makes the carbonyl carbon of the acyl chloride a potent electrophile, ready for attack by the aromatic ring.[2]
Caption: General mechanism of Friedel-Crafts Acylation.
Section 2: Troubleshooting Guide - Diagnosing Catalyst Deactivation
This section addresses the most common issues related to catalyst deactivation in a question-and-answer format.
Issue 1: The reaction fails to initiate or shows negligible conversion.
Q: I've mixed my aromatic substrate, this compound, and AlCl₃, but TLC analysis shows only starting material even after several hours. What is the most likely cause?
A: The most probable culprit is the deactivation of the Lewis acid catalyst by moisture.[5] Anhydrous aluminum chloride is extremely hygroscopic and reacts violently with water. This reaction forms aluminum hydroxide (Al(OH)₃) and hydrochloric acid, rendering the AlCl₃ catalytically inactive as it can no longer function as a Lewis acid.[6] Even trace amounts of water in your solvent, reagents, or glassware can be sufficient to kill the catalyst entirely.
Troubleshooting Protocol: Ensuring Anhydrous Conditions
-
Glassware: Oven-dry all glassware (round-bottom flask, dropping funnel, condenser) at >120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry inert gas (Nitrogen or Argon).
-
Solvents: Use freshly distilled, anhydrous grade solvents. Solvents stored over molecular sieves are preferable. Never use a solvent from a previously opened bottle without verifying its dryness.
-
Reagents: Use a fresh, high-quality bottle of aluminum chloride. Old bottles that have been opened multiple times are often partially hydrated. The this compound and the aromatic substrate should also be anhydrous.
-
Atmosphere: Maintain a positive pressure of inert gas throughout the entire setup and reaction time to prevent atmospheric moisture from entering the system.
Caption: Deactivation of AlCl₃ catalyst by trace moisture.
Issue 2: The reaction starts but stalls, failing to reach completion.
Q: My reaction proceeds smoothly to about 50-60% conversion and then stops. Adding more reaction time doesn't help. Why is this happening?
A: This is a classic symptom of catalyst deactivation by product complexation. The aryl ketone product formed during the reaction is a Lewis base and forms a strong, stable complex with the AlCl₃ catalyst.[3][5] This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating more acyl chloride molecules.[5] Consequently, the reaction requires at least a stoichiometric amount of the catalyst relative to the limiting reagent (often the acyl chloride).
| Catalyst Stoichiometry (mol eq. vs. Acyl Chloride) | Typical Final Conversion (%) | Rationale |
| 0.1 - 0.5 (Catalytic) | < 50% | Insufficient catalyst to overcome product complexation. |
| 1.0 - 1.2 (Stoichiometric) | > 90% | Sufficient catalyst is present to drive the reaction to completion, accounting for sequestration by the product. |
| > 1.5 (Excess) | > 95% | Often used to overcome minor moisture issues or drive reactions with deactivated substrates. |
Mitigation Strategy:
-
Use Stoichiometric Catalyst: For Friedel-Crafts acylation, AlCl₃ is technically a reagent, not a catalyst. Always use at least 1.0 equivalent relative to the acyl chloride. An excess of 1.1 to 1.3 equivalents is common practice to ensure complete conversion.
-
Order of Addition: Add the aromatic substrate and AlCl₃ to the flask first, allow them to complex, and then slowly add the this compound solution. This can sometimes minimize side reactions.
Caption: Catalyst sequestration by the ketone product.
Issue 3: The reaction is slow and requires harsh conditions due to the substrate.
Q: My aromatic substrate is electron-poor, and the reaction with the already deactivated this compound is very slow. I'm worried that forcing conditions will degrade my materials. Are there better catalysts?
A: Yes, this is a common challenge. Friedel-Crafts acylations fail with strongly deactivated aromatic rings.[7][8] The combination of an electron-withdrawing group on the benzoyl chloride and a deactivated substrate can make the reaction prohibitively slow. While AlCl₃ is a workhorse, alternative systems may offer better performance.
Alternative Catalytic Systems:
-
Stronger Brønsted Acids: Acids like trifluoromethanesulfonic acid (triflic acid) can be effective for moderately deactivated rings and can sometimes be used in catalytic amounts.[5]
-
Heterogeneous Catalysts (Solid Acids): Zeolites (e.g., HBEA) and other solid acid catalysts offer significant advantages.[9] They are not consumed by product complexation in the same way, are resistant to moisture, can be easily filtered out, and are often regenerable and reusable.[9][10] Their shape selectivity can also improve regioselectivity and reduce byproducts.[9]
Experimental Protocol: Screening for a More Robust Catalyst
-
Setup: Prepare three identical, small-scale, anhydrous reaction setups.
-
Reaction A (Control): Use 1.2 equivalents of AlCl₃ under your standard conditions.
-
Reaction B (Brønsted Acid): Use triflic acid (start with 0.2 equivalents and optimize) in a suitable solvent like nitrobenzene or dichloroethane.
-
Reaction C (Heterogeneous): Use a pre-activated solid acid catalyst like HBEA zeolite (e.g., 20% by weight of the limiting reagent). These reactions often require higher temperatures (e.g., 100-150°C).
-
Monitoring: Monitor all three reactions by GC or TLC at regular intervals (e.g., 1, 4, 8, and 24 hours) to compare the rate of product formation.
-
Analysis: Compare the final conversion, yield, and purity profile for each reaction to identify the most effective catalytic system for your specific substrates.
Section 3: Best Practices and Advanced Protocols
To consolidate this information, here is a self-validating protocol for a successful Friedel-Crafts acylation using this compound.
Protocol: Robust Friedel-Crafts Acylation
-
Preparation: Assemble oven-dried glassware under a positive pressure of Argon or Nitrogen.
-
Reagent Charging: To the reaction flask, add the anhydrous aromatic substrate (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Catalyst Addition: Cool the mixture to 0°C using an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (1.2 eq). Stir the resulting suspension for 15-20 minutes at 0°C. Self-Validation Check: A homogenous solution or a fine, mobile slurry should form. Large, un-dissolved clumps may indicate poor quality AlCl₃.
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq) in the anhydrous solvent in a dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5-10°C. Self-Validation Check: A color change and/or gentle evolution of HCl gas (which can be vented through an oil bubbler) should be observed.
-
Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 4-24 hours. Monitor the reaction's progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the flask back to 0°C. Very slowly and carefully, quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Self-Validation Check: The quench is highly exothermic. A controlled, steady effervescence is expected. Uncontrolled fuming indicates the quench is too fast.
-
Isolation: Separate the organic layer. Extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Acylation Reactions with 2-Chloro-5-fluorobenzoyl Chloride
An authoritative guide to preventing over-acylation and managing side reactions when using 2-Chloro-5-fluorobenzoyl chloride.
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively. This guide addresses the specific challenges encountered when using this compound, a highly reactive acylating agent.
Understanding the Reagent: The "Why" Behind the Reactivity
This compound is a potent acylating agent due to the electronic effects of its substituents. The chlorine and fluorine atoms are electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon.[1] This heightened reactivity makes it highly efficient for forming amide and ester bonds, as well as for Friedel-Crafts acylation, but it also increases the risk of side reactions, most notably over-acylation, if conditions are not precisely controlled.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses the most frequent challenges observed in the laboratory when working with this compound.
Question 1: I am observing significant amounts of a di-acylated or poly-acylated product. How can I favor mono-acylation?
Answer: This is the most common issue with highly reactive acylating agents. Over-acylation, or polysubstitution, occurs when the mono-acylated product is sufficiently reactive to undergo a second acylation. While Friedel-Crafts acylation typically deactivates the aromatic ring, preventing a second addition, this is not always the case for N- or O-acylations where multiple reactive sites exist.[2][3]
Here are the critical parameters to control:
-
Stoichiometry is Paramount: The most direct way to prevent over-acylation is to strictly control the molar ratio of your reactants.
-
Core Insight: Begin by using a slight sub-stoichiometric amount of this compound (e.g., 0.95 equivalents) relative to your substrate. While this may leave some starting material unreacted, it is often easier to separate the starting material from the mono-acylated product than it is to separate mono- and di-acylated products. Gradually increase the equivalents to 1.0 or 1.05 while carefully monitoring the reaction profile (e.g., by TLC or LC-MS) to find the optimal balance.[4]
-
-
Controlled Addition & Temperature: The rate of addition and reaction temperature are intrinsically linked.
-
Core Insight: A rapid, bulk addition of the acyl chloride creates localized areas of high concentration, promoting di-acylation. The reaction is also exothermic.[1] Therefore, you must add the this compound dropwise via a syringe pump over an extended period. This maintains a low, steady concentration of the acylating agent. Concurrently, maintain a low reaction temperature (e.g., 0 °C or even -78 °C) to manage the reaction rate and exotherm.[5]
-
-
Solvent and Dilution: The reaction medium plays a crucial role.
-
Core Insight: Running the reaction under dilute conditions can physically limit the ability of a second acyl chloride molecule to react with the mono-acylated product. Choose an inert, anhydrous solvent that allows for good solubility of your starting material. Dichloromethane (DCM) or 1,2-dichloroethane are common choices.[6]
-
Question 2: My reaction yield is very low, even though I've addressed over-acylation. What are the other likely culprits?
Answer: Low yield can stem from several factors beyond simple over-acylation. The high reactivity of acyl chlorides also makes them susceptible to deactivation and other side reactions.
-
Moisture Sensitivity: this compound reacts readily with water to hydrolyze back to the corresponding carboxylic acid, consuming your reagent.[7]
-
Troubleshooting Steps:
-
Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Use anhydrous solvents. Purchase a new bottle or pass the solvent through a drying column (e.g., alumina).
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.[4]
-
-
-
Catalyst Inactivity (for Friedel-Crafts): Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[8]
-
Troubleshooting Steps:
-
Use a fresh bottle of the Lewis acid.
-
Weigh and add the catalyst under an inert atmosphere.
-
In Friedel-Crafts acylation, the product ketone can form a complex with the Lewis acid, effectively sequestering it.[8][9] For this reason, a stoichiometric amount (or even a slight excess) of the catalyst is often required, not just a catalytic amount.
-
-
-
Substrate Deactivation (for Friedel-Crafts): The Friedel-Crafts reaction is an electrophilic aromatic substitution. If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, or another acyl group), the ring will be too deactivated to react.[3][8]
-
Solution: This is a fundamental limitation. If your substrate is deactivated, you may need to consider an alternative synthetic route.
-
Question 3: My substrate has multiple nucleophilic sites (e.g., an amino group and a hydroxyl group). How can I achieve selective acylation at only one site?
Answer: This is a classic chemoselectivity problem. The relative nucleophilicity of the functional groups is the key determinant, but this can be manipulated.
-
Exploiting Inherent Reactivity: Generally, primary amines are more nucleophilic than phenols/alcohols, which are in turn more nucleophilic than water. You can sometimes achieve selectivity by careful control of temperature and stoichiometry, as described in Question 1.
-
Use of Protecting Groups: The most robust and reliable method is to use protecting groups.
-
Core Insight: "Mask" the more reactive functional group that you do not want to acylate. For example, to acylate a hydroxyl group in the presence of an amine, you could first protect the amine as a carbamate (e.g., Boc or Cbz), perform the acylation on the hydroxyl group, and then deprotect the amine.[4] This orthogonal strategy provides complete control over the reaction's outcome.
-
Experimental Protocol: Controlled Mono-Acylation of a Primary Amine
This protocol provides a validated starting point for the selective N-acylation of a generic primary amine (R-NH₂).
Objective: To synthesize N-(R)-2-chloro-5-fluorobenzamide with >95% selectivity over the di-acylated product.
Materials:
-
Primary Amine (R-NH₂)
-
This compound
-
Triethylamine (Et₃N) or DIPEA (as a non-nucleophilic base/acid scavenger)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel/syringe pump, Argon/Nitrogen line
Procedure:
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of Argon.
-
Reactant Loading: Dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM to a concentration of approximately 0.1 M.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: In a separate flame-dried flask, prepare a solution of this compound (1.0 eq) in anhydrous DCM. Using a syringe pump, add this solution dropwise to the stirred amine solution over 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the appearance of the mono-acylated product.
-
Quenching: Once the reaction is complete (typically 1-3 hours after addition is finished), slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography or recrystallization as needed.
Data Table: Effect of Stoichiometry and Temperature
The following table summarizes expected outcomes based on modifications to the core protocol. This illustrates the principles discussed in the troubleshooting guide.
| Entry | Equivalents of Acyl Chloride | Temperature (°C) | Expected Mono-acylated Product Yield | Expected Di-acylated Product |
| 1 | 0.95 | 0 | ~90% (with ~5% unreacted amine) | < 1% |
| 2 | 1.05 | 0 | >95% | ~2-5% |
| 3 | 1.05 | 25 (Room Temp) | ~85-90% | ~10-15% |
| 4 | 1.50 | 0 | ~70-75% | ~25-30% |
Visual Troubleshooting Workflow
The following diagram outlines a logical process for diagnosing and solving issues related to over-acylation.
Caption: Troubleshooting workflow for over-acylation.
Frequently Asked Questions (FAQs)
-
Q: Can I use a different base instead of triethylamine?
-
A: Yes, other non-nucleophilic tertiary amines like N,N-diisopropylethylamine (DIPEA) are excellent choices. Pyridine can also be used, but it is sometimes more difficult to remove during workup. Avoid using nucleophilic bases like sodium hydroxide in a homogenous reaction, as they will readily hydrolyze the acyl chloride.
-
-
Q: My product seems to be decomposing during workup or purification. Why?
-
A: Acylated products, especially those derived from sensitive substrates, can sometimes be unstable to acidic or basic conditions. If you are using an acid or base wash during workup, keep the exposure brief and perform the wash at a low temperature. For purification, consider switching from silica gel chromatography (which is slightly acidic) to neutral alumina if you suspect acid-catalyzed decomposition.
-
-
Q: Is this compound compatible with Grignard or organolithium reagents?
-
A: Generally, no. Acyl chlorides are highly reactive towards strong nucleophiles like Grignard and organolithium reagents. The reaction is difficult to stop at the ketone stage and often proceeds to form a tertiary alcohol after a second addition of the organometallic reagent.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 6. asianpubs.org [asianpubs.org]
- 7. synquestlabs.com [synquestlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Work-up Procedures for 2-Chloro-5-fluorobenzoyl Chloride Reactions
Welcome to the technical support center for reactions involving 2-Chloro-5-fluorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up procedures for common reactions utilizing this versatile reagent. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Section 1: Core Principles & Safety First
The Chemistry of this compound Work-ups
This compound is a highly reactive acylating agent. Its reactivity stems from the electron-withdrawing nature of the carbonyl group, the chlorine, and the fluorine atoms on the benzene ring, making the carbonyl carbon highly electrophilic. Consequently, it reacts readily with nucleophiles. However, this high reactivity also means it reacts vigorously with water, a crucial consideration for any aqueous work-up.
The primary goals of the work-up are:
-
To quench any unreacted this compound and other reactive reagents.
-
To separate the desired product from byproducts, such as 2-Chloro-5-fluorobenzoic acid (from hydrolysis), unreacted starting materials, and catalysts.
-
To isolate the final product in a pure form.
Mandatory Safety Precautions
This compound is corrosive, causes severe skin burns and eye damage, and is a lachrymator (a substance that causes tearing). It also reacts violently with water, generating heat and hydrogen chloride (HCl) gas.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
Ventilation: All manipulations must be performed in a certified chemical fume hood.
-
Quenching: Never add water directly to the neat reaction mixture. The reaction should be diluted with an inert organic solvent first, and the quenching solution should be added slowly, preferably at a reduced temperature (e.g., in an ice bath) to control the exothermic reaction.
-
Incompatible Materials: Avoid contact with water, alcohols, strong bases, and oxidizing agents.
Section 2: General Work-up Procedures & Troubleshooting FAQs
This section addresses common questions and issues that arise during the work-up of reactions involving this compound.
FAQ 1: The Initial Quench
Question: My reaction is complete. What is the first and most critical step of the work-up?
Answer: The first step is to safely quench the reaction to destroy any remaining this compound. This is typically done by slowly adding the reaction mixture to a separate flask containing a cold (0 °C) quenching solution with vigorous stirring. The choice of quenching agent depends on the nature of your product and the byproducts you need to remove.
dot
Caption: Decision tree for selecting a quenching agent.
FAQ 2: Dealing with Emulsions
Question: I've added my aqueous wash solution, and now I have a stubborn emulsion instead of two clear layers. How can I resolve this?
Answer: Emulsions are common, especially when using chlorinated solvents or in the presence of basic aqueous solutions. They form when surfactant-like molecules or fine solids stabilize the interface between the organic and aqueous layers. Here are several techniques to break an emulsion, in order of preference:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Salting Out: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help force the separation of the two phases.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking. A slow stirring with a glass rod at the interface can also be effective.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can break up the emulsion by removing particulate matter that may be stabilizing it.
-
Solvent Addition: Adding more of the organic solvent can sometimes help. In some cases, a few drops of ethanol can also break an emulsion, but be aware this may affect your product's solubility.
FAQ 3: Product Purification - Removing the Carboxylic Acid Byproduct
Question: My crude product is contaminated with 2-Chloro-5-fluorobenzoic acid. What is the best way to remove it?
Answer: The most effective way to remove the carboxylic acid byproduct is through an acid-base extraction.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic solution with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃).
-
The basic wash will deprotonate the carboxylic acid, forming the water-soluble sodium 2-chloro-5-fluorobenzoate salt, which will be extracted into the aqueous layer.
-
The desired neutral amide or ester product will remain in the organic layer.
-
Separate the layers and then wash the organic layer with water and brine to remove any residual base.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Section 3: Troubleshooting Guides for Specific Reactions
Scenario A: Amide Synthesis (Reaction with an Amine)
The reaction of this compound with a primary or secondary amine is a common method for forming robust amide bonds. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIEA) is often used to scavenge the HCl byproduct.
Troubleshooting Guide: Amide Synthesis
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete reaction or premature hydrolysis of the acyl chloride. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Ensure your amine starting material is fully soluble in the reaction solvent. |
| Product is contaminated with unreacted amine | Excess amine was used, or the amine is basic enough to be water-soluble at neutral pH. | Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the excess amine, making it water-soluble and allowing it to be extracted into the aqueous layer. Caution: Ensure your amide product is not acid-labile. |
| Product is contaminated with 2-Chloro-5-fluorobenzoic acid | The acyl chloride was exposed to moisture before or during the reaction. | Follow the acid-base extraction procedure outlined in FAQ 3 . |
| A white precipitate (triethylammonium chloride) forms during the reaction | This is the expected salt byproduct from the reaction of triethylamine with HCl. | This is normal. The salt will be removed during the aqueous work-up as it is highly soluble in water. |
dot
Caption: Standard work-up workflow for amide synthesis.
Scenario B: Ester Synthesis (Reaction with an Alcohol)
This reaction is typically slower than amidation and often requires a catalyst such as pyridine or 4-dimethylaminopyridine (DMAP), in addition to a stoichiometric base like triethylamine.
Troubleshooting Guide: Ester Synthesis
| Issue | Probable Cause | Solution |
| Low Conversion | Alcohols are less nucleophilic than amines. Steric hindrance around the alcohol can also slow the reaction. | Consider gentle heating or allowing the reaction to run for a longer period (8-16 hours). Ensure a suitable catalyst (e.g., DMAP) is used if needed. |
| Product is contaminated with unreacted alcohol | The alcohol may be difficult to separate from the ester, especially if it has a similar polarity. | If the alcohol is low-boiling, it may be removed under high vacuum. Otherwise, column chromatography is often the most effective purification method. |
| Product is contaminated with pyridine/DMAP | These basic catalysts can be difficult to remove with a simple water wash. | Perform an acidic wash with dilute HCl (e.g., 1M) or copper(II) sulfate solution (for pyridine) to protonate the catalysts and extract them into the aqueous layer. |
Scenario C: Friedel-Crafts Acylation
In a Friedel-Crafts acylation, this compound reacts with an aromatic compound in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to form a ketone. The work-up for this reaction requires special care due to the highly reactive nature of AlCl₃.
Troubleshooting Guide: Friedel-Crafts Acylation
| Issue | Probable Cause | Solution |
| Violent, uncontrolled quench | AlCl₃ reacts extremely exothermically with water. | The reaction mixture must be quenched by slowly pouring it onto a mixture of crushed ice and concentrated HCl. The acid helps to keep the aluminum salts dissolved in the aqueous phase. |
| Gooey precipitate forms during quench | Formation of aluminum hydroxides if the aqueous phase is not sufficiently acidic. | Ensure enough acid is used during the quench to maintain a low pH. If a precipitate forms, add more dilute HCl and stir until it dissolves. |
| Product remains complexed with AlCl₃ | The ketone product forms a stable complex with AlCl₃, which must be broken during the work-up. | The acidic quench is essential for hydrolyzing this complex and liberating the free ketone product. |
| Low Yield | The aromatic substrate is deactivated (contains electron-withdrawing groups), or the substrate contains a basic group (like an amine) that complexes with the AlCl₃ catalyst. | Friedel-Crafts reactions are generally not suitable for strongly deactivated rings or substrates with basic functional groups. |
Section 4: Reference Data & Protocols
Table 1: Properties of Key Compounds
| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Hazards |
| This compound | C₇H₃Cl₂FO | 193.00 | ~225-227 | Corrosive, Lachrymator, Reacts with water |
| 2-Chloro-5-fluorobenzoic acid | C₇H₄ClFO₂ | 174.56 | - | Irritant |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 89.5 | Flammable, Corrosive |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 180 (sublimes) | Corrosive, Reacts violently with water |
Protocol 1: General Work-up for a Neutral Amide Product
-
Cooling & Dilution: Once the reaction is deemed complete by TLC or LCMS, cool the reaction flask to 0 °C in an ice bath. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 5-10 volumes).
-
Quenching: In a separate flask, prepare a cold (0 °C) saturated aqueous solution of NaHCO₃. Slowly, and with vigorous stirring, add the diluted reaction mixture to the NaHCO₃ solution via an addition funnel. Caution: CO₂ evolution will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate. Drain the aqueous layer.
-
Acidic Wash (Optional): Wash the organic layer with 1M HCl to remove any unreacted amine or tertiary amine base.
-
Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ to ensure removal of any 2-Chloro-5-fluorobenzoic acid.
-
Final Washes: Wash the organic layer sequentially with water and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary (e.g., by recrystallization or column chromatography).
Technical Support Center: Managing HCl Byproduct in Reactions with 2-Chloro-5-fluorobenzoyl Chloride
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center for handling reactions involving 2-Chloro-5-fluorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals. As an acyl chloride, this compound is a highly valuable and reactive intermediate. However, its reactivity invariably produces hydrogen chloride (HCl) as a stoichiometric byproduct, which can complicate your synthesis if not managed correctly.[1][2] This document provides in-depth, field-proven answers and protocols to help you navigate these challenges effectively.
Section 1: Understanding the Problem - Why is HCl a Concern?
This section addresses the fundamental issues related to HCl generation.
Q1: In which common reactions is HCl generated from this compound?
Answer: this compound is a classic electrophile used in nucleophilic acyl substitution reactions.[3] In virtually all of its primary applications, HCl is generated when the chloride atom is displaced by a nucleophile. The most common reaction classes include:
-
Amidation: Reaction with primary or secondary amines to form amides. This is a cornerstone of pharmaceutical synthesis. A base is typically required to neutralize the HCl formed.[4]
-
Esterification: Reaction with alcohols to form esters. This reaction also requires a base to drive the equilibrium by neutralizing the HCl byproduct.[2][3]
-
Friedel-Crafts Acylation: Reaction with an aromatic ring (arenes) in the presence of a Lewis acid catalyst (like AlCl₃) to form an aryl ketone. The HCl is generated in the final step as the aromatic ring is deprotonated to restore aromaticity.[5][6]
-
Hydrolysis: Although often an unwanted side reaction, exposure to water will hydrolyze the acyl chloride back to its parent carboxylic acid, 2-chloro-5-fluorobenzoic acid, releasing HCl.[3][7][8] This highlights the need for anhydrous conditions during storage and reaction.
Below is a diagram illustrating the general mechanism of HCl generation.
Caption: General reaction scheme showing HCl byproduct formation.
Q2: What are the negative impacts of uncontrolled HCl in my reaction?
Answer: Failing to manage the HCl byproduct is a common reason for failed or low-yielding reactions. The causality is multifaceted:
-
Protonation of Nucleophiles: Many nucleophiles (especially amines) are basic. The generated HCl will readily protonate the amine, forming an ammonium salt. This salt is no longer nucleophilic, effectively quenching your reagent and halting the reaction. This is why at least one extra equivalent of base is required in amidation reactions.[1][4]
-
Acid-Catalyzed Degradation: Many organic molecules, particularly those with sensitive functional groups (like acetals, silyl ethers, or certain heterocycles), are unstable in acidic conditions. The presence of HCl can lead to side reactions, decomposition of your starting material or product, and a complex, impure final mixture.
-
Reversibility of Reactions: For reactions like Fischer esterification, which are reversible, the presence of water and a strong acid (HCl) can drive the equilibrium back towards the starting materials.[9]
-
Safety and Equipment Corrosion: Gaseous HCl is highly corrosive and toxic.[7] It can damage sensitive equipment (e.g., HPLC columns, metal components) and poses a significant inhalation hazard.[10] Proper ventilation and material compatibility are crucial.[11][12]
Section 2: Strategies for HCl Removal & Neutralization
This section provides practical, step-by-step guidance on managing HCl.
Q3: What are the primary methods for removing HCl after the reaction is complete (during workup)?
Answer: The most common and robust method is a liquid-liquid extraction using a mild aqueous base, often referred to as a "basic wash." The goal is to convert the organic-soluble HCl into a water-soluble salt, which is then partitioned into the aqueous layer and removed.
Experimental Protocol: Standard Aqueous Basic Wash
-
Initial Quench (Safety First): Ensure the reaction flask is cooled in an ice bath. Slowly and carefully add a volume of deionized water or a saturated, neutral salt solution (brine) to quench any remaining reactive species. Causality: This step safely hydrolyzes any unreacted acyl chloride and dissolves inorganic salts, preventing exothermic reactions when the base is added.
-
Transfer: Transfer the entire mixture to a separatory funnel. If your product is solid, ensure it is fully dissolved in a suitable, water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
First Wash (Bicarbonate): Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure from the CO₂ gas that is generated.
-
HCl + NaHCO₃ → NaCl + H₂O + CO₂(g)
-
-
Extraction: Gently rock the funnel for 1-2 minutes, venting frequently. Allow the layers to separate fully.
-
Separation: Drain the lower (aqueous) layer. Pro-Tip: To be certain which layer is which, add a few drops of water and observe where they go.
-
Repeat if Necessary: Repeat the wash with NaHCO₃ solution. After the second wash, you can test the pH of the aqueous layer with pH paper. It should be neutral or slightly basic (pH 7-8).[12]
-
Final Wash (Brine): Perform a final wash with a saturated aqueous NaCl (brine) solution. Causality: This helps to remove residual water from the organic layer and breaks up minor emulsions, improving the efficiency of the subsequent drying step.
-
Drying and Concentration: Drain the organic layer into a clean flask, add a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), stir for 5-10 minutes, filter, and concentrate the solvent under reduced pressure.
Q4: When should I use an in-situ HCl scavenger instead of a post-reaction wash?
Answer: An in-situ scavenger is a base added directly to the reaction mixture to neutralize HCl as it is formed. This approach is superior under specific circumstances:
-
Moisture-Sensitive Reactions: If your starting materials or product are sensitive to water, a post-reaction aqueous wash is not viable. A scavenger keeps the reaction anhydrous.
-
Acid-Sensitive Functional Groups: If your molecule cannot tolerate even transient exposure to HCl, a scavenger is essential to maintain neutral conditions throughout the reaction.
-
Driving Reaction Equilibrium: In reactions like amidation, a scavenger (often a tertiary amine like triethylamine or pyridine) is mandatory to prevent the protonation and deactivation of the amine nucleophile.[1][4]
Types of Scavengers:
-
Liquid Organic Bases: Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are common. They form ammonium chloride salts which often precipitate from the reaction and can be removed by filtration.[13]
-
Polymer-Supported Scavengers: These are solid-phase resins with basic functional groups (e.g., PS-Trisamine).[14] The key advantage is the simplified workup: the resin and its bound HCl salt are simply filtered off, leaving the product in solution. This is excellent for high-throughput and parallel synthesis.[14]
Caption: Decision workflow for choosing an HCl removal method.
Q5: How do I choose the right base for neutralization?
Answer: The choice of base is critical and depends on the stability of your product. Using a base that is too strong can lead to unwanted side reactions, such as hydrolysis of an ester product.
Table 1: Comparison of Common Bases for Aqueous Workup
| Base | Formula | pKb of Conjugate Acid | Strength | Key Considerations |
| Sodium Bicarbonate | NaHCO₃ | 6.4 | Weak | Safest choice. Generates CO₂, requiring careful venting.[15] Unlikely to cause hydrolysis of esters or other sensitive groups. |
| Sodium Carbonate | Na₂CO₃ | 10.3 | Moderate | Stronger than bicarbonate. Useful if a large amount of acid needs neutralization. Higher risk of product degradation than NaHCO₃. |
| Sodium Hydroxide | NaOH | 15.7 | Strong | Use with extreme caution. High risk of hydrolyzing ester or amide products.[15][16] Generally reserved for neutralizing very strong residual acids when the product is robust. |
Section 3: Troubleshooting Guide
Q6: My product is water-soluble. How can I remove HCl without significant product loss during an aqueous wash?
Answer: This is a classic challenge. An aqueous wash is problematic if your product has high water solubility. Here are several field-proven strategies:
-
Azeotropic Removal: If your product is stable to heat, you can add a solvent like toluene and remove the HCl as an azeotrope under reduced pressure. This is an anhydrous method.[13]
-
Precipitation/Filtration: Add a non-nucleophilic organic base like pyridine or triethylamine to your reaction mixture. This will form the corresponding ammonium chloride salt, which is often insoluble in many organic solvents (like DCM or THF) and can be removed by filtration.
-
Ion-Exchange Chromatography: Dissolve your crude product in a suitable solvent and pass it through a column packed with a basic anion exchange resin. The resin will trap the chloride ions, and your neutral product will elute.[13]
Q7: I see an emulsion forming during my basic wash. What should I do?
Answer: Emulsions are stable mixtures of organic and aqueous layers that refuse to separate. They are common when residual polar solvents (like DMF) or amphiphilic molecules are present.
-
Solution 1: Add Brine. The first and easiest step is to add a significant volume of saturated NaCl (brine) solution. The increased ionic strength of the aqueous phase often forces the layers to separate.
-
Solution 2: Filtration. Pass the entire emulsified mixture through a pad of Celite® (diatomaceous earth) or glass wool. This can physically break up the microscopic droplets.
-
Solution 3: Change the Solvent. If the emulsion persists, try adding a different organic solvent that has a very different density from water, such as hexane (less dense) or chloroform (more dense), to help break the density match.
Q8: My reaction is failing or giving low yield. Could it be the HCl byproduct?
Answer: Absolutely. As discussed in Q2, this is a primary suspect. If you are performing an amidation or esterification and are not using an added base/scavenger, this is the most likely cause.
-
Troubleshooting Step: Rerun the reaction, but this time include at least 1.1 equivalents of a non-nucleophilic base like triethylamine or DIPEA. Add the acyl chloride slowly to a solution of your nucleophile and the base at 0 °C. This ensures that any HCl formed is immediately neutralized before it can deactivate your nucleophile.
Section 4: Verification and Analysis
Q9: What are some simple, qualitative tests to check for residual acid?
Answer: Before concentrating your final organic solution, it is wise to confirm that all acid has been removed.
-
Aqueous Layer pH Test: The simplest method is to use pH paper on the final aqueous wash. A pH of 7-8 indicates successful neutralization.[12]
-
"Wet" pH Paper Test: Take your dried organic solution on the tip of a clean glass rod and touch it to a piece of moistened universal pH paper. A red or orange color indicates significant residual acid.
-
Silver Nitrate Test (for Chloride Ions): This is a more sensitive test for the byproduct salt after a wash. Take a small sample of the final aqueous layer in a test tube and add a few drops of dilute nitric acid, followed by a few drops of silver nitrate (AgNO₃) solution. The formation of a white precipitate (AgCl) confirms the presence of chloride ions. Note that this doesn't directly measure HCl in your organic layer, but confirms it has been successfully partitioned and removed.
Q10: What are the more rigorous analytical methods for confirming purity?
Answer: For drug development and publication-quality results, rigorous analysis is required.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. An acidic impurity will typically have a different retention time from your neutral product. HPLC can also be used to quantify the purity of the final compound.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation (like HPLC) and mass information. It can definitively identify your product and any impurities, including residual starting carboxylic acid from hydrolysis.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your final product. The absence of a broad carboxylic acid proton peak (~10-12 ppm in ¹H NMR) is a strong indicator that hydrolysis has been avoided and the reaction was successful.
Section 5: Safety First
Q11: What are the key safety precautions when working with this compound and handling HCl?
Answer: Both the starting material and the byproduct are hazardous. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile is often insufficient for prolonged exposure to corrosive reagents; consider butyl or neoprene gloves).[10][11]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhaling corrosive vapors of the acyl chloride or the HCl gas.[12]
-
Handling: this compound is corrosive and reacts with water.[7] Never work near open water baths. Use dry glassware and anhydrous solvents.
-
Quenching: Always quench reactions by adding the reaction mixture to the quenching solution (e.g., water or ice), not the other way around. Perform this slowly and in an ice bath to control the exotherm.
-
Waste Disposal: The neutralized aqueous layers can typically be disposed of down the drain after ensuring the pH is neutral, but you must follow your institution's specific waste disposal guidelines.[12]
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. Amide Synthesis [fishersci.it]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. laballey.com [laballey.com]
- 13. researchgate.net [researchgate.net]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Neutralizing Hydrochloric Acid | Process & Calculations - Lesson | Study.com [study.com]
- 16. ck12.org [ck12.org]
- 17. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
troubleshooting low conversion in 2-Chloro-5-fluorobenzoyl chloride synthesis
Answering your questions about the synthesis of 2-Chloro-5-fluorobenzoyl chloride is our priority. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed for chemists and researchers. Our goal is to help you overcome challenges like low conversion and optimize your synthesis for higher purity and yield.
Technical Support Center: this compound Synthesis
Topic: Troubleshooting Low Conversion and Other Common Issues Audience: Researchers, Scientists, and Drug Development Professionals
This guide is structured to provide immediate, actionable insights. We begin with frequently asked questions for a quick overview, followed by a detailed troubleshooting section to diagnose and solve specific experimental problems.
Frequently Asked Questions (FAQs)
Q1: What is the standard industrial method for synthesizing this compound?
The most common and robust method is the chlorination of 2-chloro-5-fluorobenzoic acid using a chlorinating agent. Thionyl chloride (SOCl₂) is widely used due to its effectiveness and the convenient removal of its byproducts (SO₂ and HCl), which are gaseous and drive the reaction to completion.[1][2] The reaction is often accelerated by a catalytic amount of N,N-dimethylformamide (DMF).[3][4]
Q2: What is the role of DMF in the reaction with thionyl chloride?
DMF acts as a catalyst by reacting with thionyl chloride to form a highly electrophilic Vilsmeier reagent, an imidoyl chloride intermediate ([(CH₃)₂N⁺=CHCl]Cl⁻).[1][3] This intermediate is more reactive towards the carboxylic acid than thionyl chloride alone, significantly increasing the rate of acyl chloride formation.[1]
Q3: Why are anhydrous (dry) conditions so critical for this synthesis?
Maintaining anhydrous conditions is arguably the single most important factor for success. There are two primary reasons:
-
Reagent Decomposition: Chlorinating agents like thionyl chloride react violently with water, decomposing into non-reactive species and rendering them ineffective.[1]
-
Product Hydrolysis: The desired product, this compound, is highly reactive and will be rapidly hydrolyzed back to the starting carboxylic acid by any trace of moisture.[1][5] This is a common cause of low yields.
Q4: What are the typical workup and purification procedures?
After the reaction is complete, the excess thionyl chloride (boiling point ~76 °C) is typically removed by distillation at atmospheric pressure. The final product, this compound, is a higher-boiling liquid and is purified by vacuum distillation.[6][7] This two-stage distillation effectively separates the product from non-volatile impurities and residual starting material.
Troubleshooting Guide: Diagnosing and Solving Low Conversion
Low conversion is a frequent challenge in this synthesis. The following section is designed as a logical workflow to help you identify and resolve the root cause of the problem.
Problem: The reaction shows very low or no conversion to the acyl chloride.
This often points to a fundamental issue with the reagents or reaction setup.
Question: I've set up the reaction, but analysis (e.g., TLC, GC) shows only starting material. What should I check first?
Answer: The most likely culprits are inactive reagents or the presence of moisture.
-
Possible Cause 1: Decomposed Thionyl Chloride. Thionyl chloride degrades over time, especially if improperly stored. It can hydrolyze to sulfur dioxide and HCl, losing its chlorinating ability.
-
Troubleshooting Protocol:
-
Visual Inspection: Fresh thionyl chloride is a colorless to pale yellow liquid. A darker yellow or brown color suggests decomposition.
-
Activity Test: A simple test is to carefully add a few drops of the thionyl chloride to a small amount of ethanol in a test tube (in a fume hood). A vigorous reaction with the evolution of HCl gas indicates active reagent.
-
Solution: Use a freshly opened bottle of thionyl chloride or distill the old reagent before use.
-
-
-
Possible Cause 2: Moisture Contamination. As detailed in the FAQs, water is highly detrimental.
-
Troubleshooting Protocol:
-
Glassware: Ensure all glassware (reaction flask, condenser, dropping funnel) is oven-dried at >120 °C for several hours and cooled under a stream of dry nitrogen or in a desiccator immediately before use.[5][8]
-
Reagents & Solvents: Use anhydrous grade solvents if applicable. Ensure the 2-chloro-5-fluorobenzoic acid is dry; if necessary, dry it in a vacuum oven before use.
-
Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.
-
-
-
Possible Cause 3: Suboptimal Temperature. While the reaction is exothermic, it often requires initial heating to overcome the activation energy.
Problem: The reaction starts but stalls, leaving a significant amount of starting material.
This indicates that the reaction is being inhibited or that a key reagent has been consumed prematurely.
Question: My reaction proceeds to about 50% conversion and then stops. What is the likely cause?
Answer: This issue commonly relates to incorrect stoichiometry or insufficient catalytic activity.
-
Possible Cause 1: Insufficient Chlorinating Agent. The reaction between a carboxylic acid and thionyl chloride has a 1:1 stoichiometry. However, using a slight to moderate excess of thionyl chloride (e.g., 1.5 to 2.0 equivalents) is standard practice to ensure the reaction goes to completion and to compensate for any minor decomposition.[7]
-
Solution: Review your calculations and ensure you are using an adequate excess of thionyl chloride.
-
-
Possible Cause 2: Ineffective Catalyst. If you are using DMF, its catalytic cycle may be inhibited. While rare, impurities in the starting material can sometimes interfere with the catalyst.
-
Solution:
-
Ensure the DMF is of high purity.
-
Verify that you have added the correct (catalytic) amount. Typically, only a few drops are needed. Using too much DMF can lead to side reactions and the formation of the toxic byproduct dimethylcarbamoyl chloride (DMCC).[10]
-
-
Reaction Mechanism & Troubleshooting Workflow
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting.
// Nodes SOCl2 [label="Thionyl Chloride\n(SOCl₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; DMF [label="DMF Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Vilsmeier [label="Vilsmeier Reagent\n[(CH₃)₂N=CHCl]⁺Cl⁻", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Acyloxyiminium\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RCOCl [label="Acyl Chloride\n(R-COCl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="SO₂ + HCl", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges SOCl2 -> Vilsmeier [label="Reacts with"]; DMF -> Vilsmeier [label="Catalyzes formation"]; RCOOH -> Intermediate1 [label="Nucleophilic Attack"]; Vilsmeier -> Intermediate1 [label="Activates"]; Intermediate1 -> RCOCl [label="Collapses to form"]; Intermediate1 -> DMF [label="Regenerates"]; Intermediate1 -> Byproducts; }
Caption: A systematic approach to diagnosing low yield.
Quantitative Data Summary
For successful synthesis, understanding the properties and roles of different chlorinating agents is key.
Table 1: Comparison of Common Chlorinating Agents
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Phosphorus Pentachloride (PCl₅) |
| Physical State | Liquid | Liquid | Solid |
| Boiling Point | 76 °C | 62 °C | 160 °C (sublimes) |
| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) | POCl₃(l), HCl(g) |
| Advantages | Inexpensive; gaseous byproducts are easily removed, driving the reaction forward. [1][2] | Highly reactive, reactions can often be run at lower temperatures. Gaseous byproducts. | Very powerful chlorinating agent for unreactive acids. [11] |
| Disadvantages | Can cause charring with sensitive substrates; reaction often requires heat. | More expensive and toxic; can be too reactive for some substrates. | Solid, making it harder to handle; produces a liquid byproduct (POCl₃) that must be separated. [11] |
| Catalyst | Often used with catalytic DMF. [3] | Often used with catalytic DMF. | Typically requires no catalyst. |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| No reaction | Moisture in the system | Oven-dry all glassware and use anhydrous reagents under an inert atmosphere. [5] |
| Decomposed chlorinating agent | Use a fresh bottle of thionyl chloride or purify by distillation. | |
| Incomplete reaction | Insufficient chlorinating agent | Use a 1.5-2.0 molar excess of thionyl chloride relative to the carboxylic acid. [7] |
| Low reaction temperature | Heat the reaction mixture to reflux to ensure it goes to completion. | |
| Low yield after workup | Product hydrolysis | Ensure all workup and extraction steps are performed quickly and with dry equipment/solvents where possible. |
| Inefficient purification | Ensure vacuum distillation is performed at an appropriate pressure to avoid product decomposition while achieving good separation. |
References
- 1. reactionweb.io [reactionweb.io]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-5-fluorobenzoyl Chloride and 2-Fluorobenzoyl Chloride
This guide provides an in-depth, objective comparison of the chemical reactivity of 2-chloro-5-fluorobenzoyl chloride and 2-fluorobenzoyl chloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple specifications to explore the underlying chemical principles that govern the performance of these two critical acylating agents. We will delve into the electronic effects of their halogen substituents and provide a framework for experimental validation, ensuring a blend of theoretical understanding and practical application.
Introduction: The Subtle Influence of Halogen Substitution
2-Fluorobenzoyl chloride and this compound are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] Their utility stems from the benzoyl chloride moiety, a highly reactive functional group that readily participates in nucleophilic acyl substitution reactions to form esters, amides, and ketones.[3]
While structurally similar, the additional chloro- and fluoro- substituents on this compound introduce significant electronic perturbations that alter the reactivity of the acyl chloride group. Understanding these differences is paramount for optimizing reaction conditions, predicting outcomes, and selecting the appropriate reagent for a specific synthetic transformation. This guide will illuminate these differences through the lens of physical organic chemistry and provide a robust experimental protocol for a direct comparative analysis.
Theoretical Framework: Unraveling the Electronic Effects
The reactivity of a benzoyl chloride in nucleophilic acyl substitution is primarily dictated by the electrophilicity of the carbonyl carbon.[4] The more electron-deficient this carbon is, the more susceptible it is to attack by a nucleophile, leading to a faster reaction rate.[5] The halogen substituents on the aromatic ring modulate this electrophilicity through a combination of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): As highly electronegative atoms, both chlorine and fluorine withdraw electron density from the aromatic ring through the sigma bonds. This effect is distance-dependent and deactivates the ring by making it more electron-poor.[6]
-
Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the aromatic pi-system. This donation of electron density partially counteracts the inductive effect and is most pronounced at the ortho and para positions.[7]
For halogens, the strong inductive electron-withdrawal (-I) effect typically outweighs the weaker resonance electron-donation (+R) effect, making them net deactivating groups in the context of electrophilic aromatic substitution.[8] This net withdrawal of electron density is key to understanding their impact on the acyl chloride's reactivity.
Analysis of 2-Fluorobenzoyl Chloride
In 2-fluorobenzoyl chloride, the fluorine atom is at the C2 (ortho) position.
-
-I Effect: Fluorine, being the most electronegative element, exerts a powerful inductive pull, withdrawing electron density from the ring and, by extension, from the carbonyl carbon.
-
+R Effect: The lone pairs on fluorine can donate into the ring. However, due to poor orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this effect is relatively weak compared to its inductive pull.
The net effect is a significant increase in the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.[9]
Analysis of this compound
This molecule features a chlorine atom at the C2 (ortho) position and a fluorine atom at the C5 (meta) position relative to the carbonyl group.
-
C2-Chloro group: The chlorine atom exerts both a -I effect and a +R effect. Its inductive effect is strong, though weaker than fluorine's, while its resonance effect is slightly more effective due to better orbital overlap (3p of Cl with 2p of C).
-
C5-Fluoro group: Located at the meta position, the fluorine atom's influence is almost exclusively through its powerful -I effect. The resonance effect does not extend to the meta position.[7]
Comparative Hypothesis:
The carbonyl carbon in This compound is predicted to be more electrophilic and therefore more reactive than in 2-fluorobenzoyl chloride. This is because it benefits from the strong inductive electron withdrawal of the ortho-chloro group and the purely inductive withdrawal of the meta-fluoro group. This combination of electron-withdrawing forces should create a more electron-deficient carbonyl center compared to the single ortho-fluoro substituent in 2-fluorobenzoyl chloride.
Caption: Logical relationship of electronic effects on predicted reactivity.
Experimental Design: A Kinetic Comparison of Amide Formation
To empirically validate our hypothesis, a comparative kinetic study is proposed. The acylation of a primary amine, such as benzylamine, serves as an excellent model reaction.[10] By monitoring the reaction rate under identical conditions, we can obtain quantitative data on the relative reactivity of the two benzoyl chlorides.
The reaction follows a nucleophilic acyl substitution mechanism, proceeding through a tetrahedral intermediate. The rate-limiting step is typically the initial nucleophilic attack on the carbonyl carbon.[4]
Caption: General mechanism for nucleophilic acyl substitution.
Experimental Protocol: Parallel Amidation of Benzylamine
This protocol is designed as a self-validating system where the only significant variable is the structure of the acyl chloride.
Materials:
-
2-Fluorobenzoyl chloride (≥99%)[11]
-
This compound (≥98%)
-
Benzylamine (≥99%)
-
Triethylamine (TEA, ≥99.5%, distilled)
-
Anhydrous Dichloromethane (DCM, <50 ppm H₂O)
-
Internal Standard (e.g., dodecane, for GC/HPLC analysis)
-
Deuterated Chloroform (CDCl₃, for NMR)
Equipment:
-
Magnetic stirrers and stir bars
-
Schlenk flasks or oven-dried round-bottom flasks with septa
-
Nitrogen or Argon gas line
-
Syringes and needles
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable column
-
Constant temperature bath
Procedure:
Caption: Workflow for the comparative kinetic experiment.
-
Preparation: Two identical reaction flasks are oven-dried, assembled while hot, and allowed to cool under a stream of dry nitrogen.
-
Reagent Charging:
-
Into each flask, charge anhydrous DCM (e.g., 50 mL).
-
Add benzylamine (e.g., 10 mmol, 1.0 eq) and the internal standard (e.g., 5 mmol).
-
Add triethylamine (e.g., 11 mmol, 1.1 eq). The base is crucial to neutralize the HCl byproduct, which can otherwise protonate the amine nucleophile.[12]
-
-
Equilibration: Place both flasks in a constant temperature bath set to 0 °C and allow the contents to equilibrate for 15 minutes with stirring.
-
Reaction Initiation (t=0):
-
To Flask A, rapidly add 2-fluorobenzoyl chloride (10 mmol, 1.0 eq) via syringe.
-
Simultaneously, to Flask B, rapidly add this compound (10 mmol, 1.0 eq).
-
Start a timer immediately for each reaction.
-
-
Sampling: At predetermined time intervals (e.g., 1, 2, 5, 10, 20, and 30 minutes), withdraw a small aliquot (e.g., 0.2 mL) from each flask via syringe and immediately quench it in a vial containing a small amount of dilute aqueous acid to stop the reaction.
-
Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining benzoyl chloride relative to the internal standard.
-
Data Processing: Plot the natural logarithm of the benzoyl chloride concentration (ln[acyl chloride]) versus time. For a pseudo-first-order reaction (if the amine is in excess) or a second-order reaction, this plot will allow for the determination of the rate constant (k).
Data Presentation and Interpretation
The experimental data can be summarized to provide a clear, quantitative comparison of reactivity.
Table 1: Comparative Reactivity Data for Amide Formation at 0 °C
| Compound | Substituents | Second-Order Rate Constant, k (M⁻¹s⁻¹) | Half-life (t₁₂) at [amine]₀=0.2M (min) | Yield after 30 min (%) |
| 2-Fluorobenzoyl Chloride | 2-F | k₁ | t₁₂(1) | ~85% |
| This compound | 2-Cl, 5-F | k₂ | t₁₂(2) | >98% |
Interpretation of Expected Results:
Based on our theoretical analysis, we expect the rate constant for this compound (k₂) to be significantly larger than that for 2-fluorobenzoyl chloride (k₁). This would be reflected in a shorter reaction half-life and a higher conversion to the product within the same timeframe. Such a result would provide strong experimental evidence that the combined inductive withdrawal from the ortho-chloro and meta-fluoro groups renders the carbonyl carbon more electrophilic and, consequently, more reactive towards nucleophilic attack. This aligns with the general principles established in studies of substituted benzoyl chloride solvolysis, where electron-withdrawing groups accelerate the reaction via an addition-elimination pathway.[13][14]
Practical and Safety Considerations
Both this compound and 2-fluorobenzoyl chloride are corrosive, moisture-sensitive liquids.[15][16] They react with water, including atmospheric moisture, to produce hydrochloric acid and the corresponding benzoic acid.[1][15] This hydrolysis can reduce the purity of the reagent and interfere with reactions.
-
Handling: Always handle these reagents under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Use dry glassware and anhydrous solvents.[17]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[16][17]
-
Storage: Store containers tightly sealed in a cool, dry place away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[15][16]
-
Quenching: Unused reagent or reaction mixtures should be quenched carefully by slowly adding them to a stirred solution of a base like sodium bicarbonate or an alcohol like isopropanol.
Conclusion
The reactivity of a benzoyl chloride is a direct function of the electronic environment of its carbonyl group. While both 2-fluorobenzoyl chloride and this compound are activated towards nucleophilic attack by their halogen substituents, a detailed analysis of the underlying electronic effects provides a clear basis for differentiation.
The This compound is predicted to be the more reactive of the two compounds. This heightened reactivity is a consequence of the cumulative electron-withdrawing inductive effects from both the ortho-chlorine and meta-fluorine atoms, which makes its carbonyl carbon significantly more electrophilic. The experimental framework provided in this guide offers a direct and quantitative method to verify this hypothesis. For synthetic chemists, this means that reactions with this compound may proceed faster, require milder conditions, or be suitable for use with less potent nucleophiles compared to its 2-fluoro counterpart.
References
- 1. 2-Fluorobenzoyl chloride | 393-52-2 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CAS 393-52-2: 2-Fluorobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 10. rsc.org [rsc.org]
- 11. 邻氟苯甲酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. fishersci.it [fishersci.it]
- 13. mdpi.com [mdpi.com]
- 14. Solvent and substituent effects in solvolyses of benzoyl chlorides. Variation of mechanisms from Grunwald–Winstein correlation analyses with YBnCl scales - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. synquestlabs.com [synquestlabs.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
A Comparative Guide to Lewis Acid Catalysts for Reactions of 2-Chloro-5-fluorobenzoyl Chloride
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that dictates the efficiency, selectivity, and economic viability of a synthetic route. This guide provides an in-depth comparison of common Lewis acid catalysts for reactions involving 2-Chloro-5-fluorobenzoyl chloride, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The focus is on the widely employed Friedel-Crafts acylation, a cornerstone of C-C bond formation.
The Critical Role of the Lewis Acid in Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. In the context of this compound, a Lewis acid catalyst is indispensable for the reaction to proceed. The primary function of the Lewis acid is to coordinate with the chlorine atom of the acyl chloride, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the formation of a resonance-stabilized acylium ion. This highly reactive intermediate is then attacked by an aromatic ring to form the desired ketone. The choice of Lewis acid significantly influences reaction rates, yields, and in some cases, regioselectivity.
Comparative Analysis of Key Lewis Acid Catalysts
While a plethora of Lewis acids can catalyze Friedel-Crafts acylation, aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂) remain the most common choices due to their accessibility and reactivity. The following sections provide a comparative overview of their performance, supported by experimental insights.
Catalyst Performance Overview
The selection of a Lewis acid catalyst is a trade-off between reactivity, cost, and handling difficulty. The following table summarizes the performance of AlCl₃, FeCl₃, and ZnCl₂ in Friedel-Crafts acylation reactions, with data synthesized from studies on analogous benzophenone syntheses.
| Catalyst | Typical Reaction Conditions | Relative Reactivity | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | Anhydrous solvent (e.g., DCM, DCE), 0°C to reflux | High | High catalytic activity, readily available, relatively low cost. | Highly hygroscopic, often required in stoichiometric amounts, can promote side reactions. |
| Ferric Chloride (FeCl₃) | Anhydrous solvent (e.g., DCM, nitrobenzene), 25°C to 80°C | Moderate to High | Less expensive than AlCl₃, generally less reactive and more selective. | Moisture sensitive, can be less effective for deactivated aromatic substrates. |
| Zinc Chloride (ZnCl₂) | Anhydrous solvent (e.g., toluene) or neat, often requires higher temperatures (reflux to 200°C) | Moderate | Milder Lewis acid, can offer higher selectivity, less prone to causing rearrangements. | Generally lower reactivity requiring more forcing conditions, moisture sensitive. |
In-Depth Discussion
Aluminum Chloride (AlCl₃): The High-Activity Workhorse
Aluminum chloride is arguably the most traditional and potent Lewis acid for Friedel-Crafts acylation. Its high reactivity stems from its strong ability to polarize the C-Cl bond of the acyl chloride, leading to the efficient generation of the acylium ion. However, this high reactivity can be a double-edged sword. AlCl₃ is extremely sensitive to moisture, and its handling requires strictly anhydrous conditions to prevent deactivation and the formation of HCl, which can lead to undesired side reactions. Furthermore, the product ketone can form a stable complex with AlCl₃, often necessitating the use of stoichiometric or even excess amounts of the catalyst, which complicates the work-up and generates significant waste.
Ferric Chloride (FeCl₃): A Cost-Effective and Milder Alternative
Ferric chloride presents a more economical and often more selective alternative to AlCl₃. While still a potent Lewis acid, its slightly lower reactivity can be advantageous in preventing side reactions and polymerization, particularly with sensitive substrates. FeCl₃ is also hygroscopic and requires anhydrous conditions, though it is generally considered easier to handle than AlCl₃. Its lower cost makes it an attractive option for large-scale industrial processes.
Zinc Chloride (ZnCl₂): The Selective but Demanding Catalyst
Zinc chloride is a milder Lewis acid compared to its aluminum and iron counterparts. This lower reactivity often translates to higher selectivity, with a reduced propensity for side reactions. A significant advantage of using ZnCl₂ is its ability to catalyze reactions under conditions that might be too harsh with stronger Lewis acids. For instance, in the synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone, a structurally related compound, the use of dehydrated zinc chloride at high temperatures has been shown to produce high yields and purity. The primary drawback of ZnCl₂ is its generally lower catalytic activity, which often necessitates higher reaction temperatures and longer reaction times. The quality of the ZnCl₂, particularly its anhydrous state, is critical for its performance.
Experimental Protocols
Reproducible and detailed methodologies are essential for the evaluation of catalyst performance. Below are representative experimental protocols for the Friedel-Crafts acylation of an aromatic substrate with this compound using the discussed Lewis acids.
Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)
Reaction: Acylation of Benzene with this compound
Materials:
-
This compound
-
Benzene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of this compound (1.0 equivalent) in anhydrous benzene dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2: Friedel-Crafts Acylation using Ferric Chloride (FeCl₃)
Reaction: Acylation of Toluene with this compound
Materials:
-
This compound
-
Toluene (anhydrous)
-
Ferric chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (dilute)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, suspend anhydrous ferric chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Add this compound (1.0 equivalent) to the suspension.
-
Add anhydrous toluene (1.5 equivalents) to the mixture and stir at room temperature for 6-8 hours.
-
Monitor the reaction by TLC. If the reaction is sluggish, gently heat the mixture to 40°C.
-
After completion, cool the reaction mixture and quench with dilute hydrochloric acid.
-
Work up the reaction mixture as described in Protocol 1.
Protocol 3: Friedel-Crafts Acylation using Zinc Chloride (ZnCl₂)
Reaction: Acylation of Anisole with this compound
Materials:
-
This compound
-
Anisole (anhydrous)
-
Zinc chloride (anhydrous, freshly fused)
-
Toluene (anhydrous, as solvent if needed)
-
Hydrochloric acid (dilute)
Procedure:
-
To a stirred suspension of freshly fused anhydrous zinc chloride (1.5 equivalents) in anhydrous toluene, add anisole (1.2 equivalents).
-
Slowly add this compound (1.0 equivalent) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and carefully add dilute hydrochloric acid to quench the reaction and dissolve the zinc salts.
-
Work up the reaction mixture as described in Protocol 1.
Visualizing the Process
To better understand the experimental logic and reaction mechanism, the following diagrams are provided.
Caption: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation.
Caption: General Experimental Workflow for Friedel-Crafts Acylation.
Conclusion
The choice of a Lewis acid catalyst for the Friedel-Crafts acylation of aromatic compounds with this compound is a critical parameter that must be tailored to the specific substrate and desired outcome.
-
Aluminum chloride (AlCl₃) offers the highest reactivity, making it suitable for less reactive aromatic substrates, but its handling requires stringent anhydrous conditions, and it often needs to be used in stoichiometric amounts.
-
Ferric chloride (FeCl₃) provides a good balance of reactivity and cost-effectiveness, often with improved selectivity over AlCl₃.
-
Zinc chloride (ZnCl₂) is the mildest of the three, offering the potential for high selectivity, but typically requires more forcing reaction conditions.
For initial exploratory studies, FeCl₃ may represent the most practical starting point. For reactions requiring high reactivity, AlCl₃ is the catalyst of choice, provided that anhydrous conditions can be strictly maintained. When selectivity is paramount and the substrate is sufficiently reactive, ZnCl₂ can be an excellent option. Ultimately, empirical optimization of the catalyst, solvent, and temperature is essential to achieve the desired yield and purity for any specific application.
A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-5-fluorobenzoyl Chloride Derivatives
Introduction
In the landscape of modern pharmaceutical and agrochemical synthesis, halogenated aromatic compounds serve as indispensable building blocks. Among these, 2-Chloro-5-fluorobenzoyl chloride is a pivotal starting material, prized for its reactive acyl chloride group and the specific substitution pattern on its benzene ring. The chlorine and fluorine atoms not only influence the reactivity of the molecule but also modulate the physicochemical and biological properties of its downstream derivatives, which include amides, esters, and ketones.
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of these derivatives is a matter of paramount importance. The success of a multi-step synthesis hinges on the purity and identity of its intermediates. This technical guide provides an in-depth comparative analysis of key derivatives of this compound using the foundational spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind spectral features and providing detailed experimental workflows, this guide aims to equip scientists with the expertise to confidently characterize these critical compounds.
Pillar 1: Core Spectroscopic Principles for Halogenated Benzoyl Derivatives
The strategic application of NMR, FTIR, and MS provides a holistic and confirmatory view of molecular structure. Each technique interrogates different aspects of the molecule, and their combined data allows for unequivocal structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule's magnetic field. It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms. For substituted benzene rings, ¹H NMR is particularly powerful for confirming isomerism, as the chemical shifts and spin-spin coupling patterns of the aromatic protons create a unique fingerprint for the substitution pattern.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies correspond to the presence of specific functional groups. In the context of this compound derivatives, the carbonyl (C=O) stretching frequency is a potent diagnostic tool for distinguishing between the parent acyl chloride, esters, and amides.[2]
-
Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For compounds containing chlorine, MS is uniquely informative due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl, which results in a characteristic M+2 peak with a relative intensity of approximately one-third of the molecular ion peak.[3]
Pillar 2: Comparative Spectroscopic Analysis
To illustrate the comparative power of these techniques, we will examine two common and representative derivatives synthesized from this compound:
-
2-Chloro-5-fluorobenzamide (an amide derivative)
-
Methyl 2-chloro-5-fluorobenzoate (an ester derivative)
The conversion of the highly reactive acyl chloride into an amide or ester introduces new functional groups that dramatically alter the spectroscopic signatures.
¹H NMR Spectroscopy: A Fingerprint of Substitution
The aromatic region of the ¹H NMR spectrum is the most information-rich area for distinguishing these derivatives. The three aromatic protons are influenced by the electronic effects of the chloro, fluoro, and carbonyl-containing groups.
| Compound | Aromatic Proton Signals (ppm, in CDCl₃) | Other Key Signals (ppm) | Rationale & Interpretation |
| This compound | ~7.9 (dd), ~7.5 (dd), ~7.2 (ddd) | N/A | The electron-withdrawing acyl chloride group strongly deshields the ortho proton (~7.9 ppm). The complex splitting arises from ³JHH, ⁴JHH, and JHF couplings. |
| 2-Chloro-5-fluorobenzamide [4][5] | ~7.7 (dd), ~7.4 (dd), ~7.1 (ddd) | ~6.0-6.5 (br s, 2H, -NH₂) | The amide group is less electron-withdrawing than the acyl chloride, causing a slight upfield shift of the aromatic protons. The two broad singlets for the -NH₂ protons are characteristic and their chemical shift can be solvent-dependent. |
| Methyl 2-chloro-5-fluorobenzoate [6] | ~7.8 (dd), ~7.4 (dd), ~7.1 (ddd) | ~3.9 (s, 3H, -OCH₃) | The aromatic shifts are similar to the amide. The key differentiator is the sharp singlet at ~3.9 ppm, integrating to three protons, which unambiguously indicates the presence of the methyl ester group. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides insight into the carbon framework. The carbonyl carbon's chemical shift is highly sensitive to its bonding environment. Furthermore, the fluorine atom causes characteristic splitting of carbon signals (C-F coupling), which is invaluable for assignment.
| Compound | C=O Signal (ppm) | Aromatic C-F Signal (ppm) | Other Key Signals (ppm) | Rationale & Interpretation |
| This compound [7] | ~165 | ~163 (d, ¹JCF ≈ 255 Hz) | N/A | The acyl chloride carbonyl is found at a characteristic chemical shift. The large one-bond coupling constant (¹JCF) is a definitive indicator of the fluorine-bound carbon. |
| 2-Chloro-5-fluorobenzamide | ~167 | ~162 (d, ¹JCF ≈ 250 Hz) | N/A | The amide carbonyl is typically shifted slightly downfield compared to the acyl chloride. The C-F coupling remains a dominant feature. |
| Methyl 2-chloro-5-fluorobenzoate | ~164 | ~162 (d, ¹JCF ≈ 252 Hz) | ~53 (-OCH₃) | The ester carbonyl is often found slightly upfield of the amide. The methyl carbon signal around 53 ppm is the key diagnostic peak for this derivative. |
FTIR Spectroscopy: The Vibrational Signature of the Carbonyl
The C=O stretching vibration is one of the most intense and reliable peaks in the IR spectrum. Its position is highly dependent on the electronic nature of the attached group.
| Compound | C=O Stretch (cm⁻¹) | Other Key Vibrations (cm⁻¹) | Rationale & Interpretation |
| This compound | ~1780 - 1795 | ~1200-1300 (C-F), ~700-800 (C-Cl) | The high frequency of the C=O stretch is characteristic of highly reactive acyl chlorides, caused by the strong inductive effect of the chlorine atom. |
| 2-Chloro-5-fluorobenzamide | ~1660 - 1680 | ~3100-3400 (N-H stretch), ~1200-1300 (C-F), ~700-800 (C-Cl) | Resonance donation from the nitrogen lone pair weakens the C=O bond, lowering its vibrational frequency significantly compared to the acyl chloride. The broad N-H stretches are also definitive.[8] |
| Methyl 2-chloro-5-fluorobenzoate | ~1720 - 1740 | ~1200-1300 (C-O stretch), ~1200-1300 (C-F), ~700-800 (C-Cl) | The ester carbonyl frequency is intermediate between the acyl chloride and the amide. The strong C-O single bond stretch is another key feature.[6] |
Mass Spectrometry: Molecular Weight and Fragmentation
EI-MS provides the molecular weight and structural information via fragmentation patterns. The most critical diagnostic feature for these compounds is the isotopic signature of chlorine.
| Compound | Molecular Formula | Molecular Weight | Key Ions (m/z) | Rationale & Interpretation |
| This compound | C₇H₃Cl₂FO | 193.00 | 192/194 (M⁺), 157/159, 129/131 | The molecular ion appears as a doublet (M⁺ and M+2) in a ~9:6 ratio due to the presence of two chlorine atoms.[3] Key fragments correspond to the loss of Cl radical and the subsequent loss of CO. |
| 2-Chloro-5-fluorobenzamide | C₇H₅ClFNO | 173.57 | 173/175 (M⁺), 157/159, 129/131 | The molecular ion shows the characteristic ~3:1 ratio for a single chlorine atom.[3] Fragmentation often begins with the formation of the 2-chloro-5-fluorobenzoyl cation (m/z 157/159). |
| Methyl 2-chloro-5-fluorobenzoate | C₈H₆ClFO₂ | 188.58 | 188/190 (M⁺), 157/159, 129/131 | The molecular ion again shows the ~3:1 isotopic pattern. Key fragmentations include the loss of the methoxy radical (-•OCH₃) to form the benzoyl cation (m/z 157/159). |
Pillar 3: Self-Validating Experimental Protocols & Workflows
The integrity of spectroscopic data is contingent upon meticulous sample preparation and data acquisition. The following protocols represent standard, validated methodologies for the characterization of a representative derivative, 2-Chloro-5-fluorobenzamide .
Logical Workflow for Spectroscopic Analysis
The diagram below illustrates a logical workflow for the complete spectroscopic characterization of a synthesized derivative. This systematic process ensures that data from each technique is used to build a cohesive and validated structural assignment.
Caption: Logical workflow for the complete spectroscopic characterization of a derivative.
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
-
Objective: To obtain high-resolution NMR spectra to determine the proton and carbon environments.
-
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the dried 2-Chloro-5-fluorobenzamide sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[9]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the tube in the NMR spectrometer (e.g., 400 MHz).
-
Shimming & Tuning: Perform automatic or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe for both the ¹H and ¹³C frequencies.
-
¹H Acquisition: Acquire the proton spectrum with a standard pulse sequence. Use 16-32 scans for a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire the proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm.
-
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Methodology:
-
Background Scan: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with isopropanol. Record a background spectrum of the clean, empty crystal. This is crucial to subtract the atmospheric (CO₂, H₂O) and instrument's own spectral contributions.[9]
-
Sample Application: Place a small amount of the solid 2-Chloro-5-fluorobenzamide powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000–650 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio. The spectrum should be displayed in terms of transmittance or absorbance.
-
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Objective: To determine the molecular weight and analyze the fragmentation pattern.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) of 2-Chloro-5-fluorobenzamide in a volatile solvent like methanol or dichloromethane.[10]
-
Instrument Setup: Use a mass spectrometer equipped with an electron ionization (EI) source. Set the ionization energy to the standard 70 eV.[9]
-
Sample Introduction: Introduce the sample into the ion source. For a pure sample, a direct insertion probe is efficient. If coupled with Gas Chromatography (GC-MS), the sample will be vaporized and separated on a column before ionization.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight, for instance, m/z 40-300.
-
Data Analysis: Identify the molecular ion peak (M⁺) and its corresponding M+2 peak to confirm the presence of chlorine. Analyze the major fragment ions to propose a logical fragmentation pathway.
-
Key Fragmentation Pathway Visualization
The following diagram illustrates the primary fragmentation pathway for the benzoyl derivatives under EI-MS conditions, leading to common, diagnostic fragment ions.
Caption: Common fragmentation pathway for 2-Chloro-5-fluorobenzoyl derivatives in EI-MS.
Conclusion
The structural elucidation of this compound derivatives is a straightforward process when approached with a systematic, multi-technique spectroscopic strategy. As demonstrated, ¹H NMR provides an unmistakable fingerprint of the substitution pattern and the nature of the R-group, while FTIR offers a rapid and definitive confirmation of the carbonyl functional group's identity (acyl chloride vs. ester vs. amide). Finally, mass spectrometry validates the molecular weight and confirms the presence of the halogen atoms through their distinct isotopic patterns.
By comparing the spectral data of different derivatives against the parent acyl chloride, researchers can confidently track reaction progress, verify the structure of their target molecules, and ensure the purity of their materials. This comparative approach, grounded in the fundamental principles of spectroscopy, is an indispensable component of synthetic chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 88487-25-6|2-Chloro-5-fluorobenzamide|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 6. Benzoic acid, 2-chloro-, methyl ester [webbook.nist.gov]
- 7. echemi.com [echemi.com]
- 8. spectrabase.com [spectrabase.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetics of Acylation with 2-Chloro-5-fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Acylation Kinetics in Synthesis
Amide bond formation is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Acyl chlorides, such as 2-Chloro-5-fluorobenzoyl chloride, are highly reactive and widely used reagents for this purpose. The kinetics of these acylation reactions—the rate at which they proceed—are of paramount importance for process optimization, impurity profiling, and ensuring batch-to-batch consistency. Understanding the factors that govern the reactivity of a given acylating agent is not merely an academic exercise; it is a critical component of efficient and safe process development.
Theoretical Framework: Predicting the Reactivity of this compound
The reactivity of a substituted benzoyl chloride in a nucleophilic acyl substitution reaction is primarily governed by the electrophilicity of the carbonyl carbon.[2] Electron-withdrawing substituents on the aromatic ring increase this electrophilicity, making the acyl chloride more susceptible to nucleophilic attack and thus, more reactive. Conversely, electron-donating groups decrease reactivity.
In the case of this compound, we have two electron-withdrawing halogen substituents: a chlorine atom at the 2-position and a fluorine atom at the 5-position. Both of these atoms exert a strong electron-withdrawing inductive effect (-I), which is expected to significantly increase the reactivity of the acyl chloride compared to unsubstituted benzoyl chloride.[2]
The Hammett equation provides a quantitative means to correlate the electronic effects of substituents with reaction rates.[3][4] While a detailed Hammett analysis for this specific reaction is beyond the scope of this guide without experimental data, the positive Hammett reaction constant (ρ) observed for the reaction of substituted benzoyl chlorides with aniline (ρ = +1.217) indicates that electron-withdrawing groups accelerate the reaction.[5]
Based on these principles, we can predict the following relative order of reactivity for a series of benzoyl chlorides in an acylation reaction:
Table 1: Predicted Relative Reactivity of Selected Benzoyl Chlorides
| Acyl Chloride | Substituents | Expected Electronic Effect | Predicted Relative Reactivity |
| 4-Methoxybenzoyl chloride | -OCH₃ (para) | Strong electron-donating | Lowest |
| Benzoyl chloride | None | Neutral | Moderate |
| 4-Chlorobenzoyl chloride | -Cl (para) | Electron-withdrawing | High |
| This compound | -Cl (ortho), -F (meta) | Strong electron-withdrawing | Highest |
It is important to note that the ortho position of the chlorine atom in this compound may also introduce steric hindrance, which could slightly temper its reactivity compared to a para-substituted analogue.[6] However, the combined electronic withdrawing effect of both halogens is expected to be the dominant factor.
Experimental Protocol: A Self-Validating System for Kinetic Analysis using In-Situ FTIR Spectroscopy
To empirically determine the kinetic parameters of the acylation of this compound, a robust and self-validating experimental setup is required. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) that allows for real-time, non-invasive monitoring of reaction progress.[7][8][9] By tracking the disappearance of the characteristic C=O stretching vibration of the acyl chloride and the appearance of the amide C=O stretch, we can obtain high-resolution kinetic data.[7][10]
Experimental Workflow for In-Situ FTIR Kinetic Analysis
Caption: Workflow for kinetic analysis of acylation using in-situ FTIR.
Detailed Step-by-Step Methodology
-
Reagent and Solvent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents to prevent hydrolysis of the acyl chloride.
-
Prepare stock solutions of the amine (e.g., aniline or a relevant primary/secondary amine) and this compound in the chosen solvent at known concentrations.
-
Prepare a stock solution of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.
-
-
Instrument Setup:
-
Set up a jacketed reactor with overhead stirring and a temperature control unit.
-
Insert a clean and dry in-situ FTIR probe into the reactor.
-
Configure the FTIR software to collect spectra at appropriate intervals.
-
-
Reaction Execution:
-
Charge the reactor with the amine solution and the base.
-
Allow the mixture to reach the desired reaction temperature and thermal equilibrium.
-
Collect a background spectrum.
-
Inject the this compound solution to start the reaction.
-
Begin data acquisition immediately.
-
-
Data Processing and Kinetic Modeling:
-
Identify the characteristic infrared absorption bands for the acyl chloride and the amide product.
-
Generate concentration profiles for the reactants and products over time.
-
Test different kinetic models (e.g., first-order, second-order) to fit the experimental data and determine the rate constant.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Comparative Analysis of Acylating Agents
While this compound is a highly effective acylating agent due to its enhanced reactivity, this same reactivity can be a drawback when working with sensitive substrates or when precise control over the reaction is required. The following table provides a qualitative comparison with other common classes of acylating agents.
Table 2: Comparison of Acylating Agents
| Acylating Agent | Relative Reactivity | Advantages | Disadvantages |
| This compound | Very High | Rapid reactions, high yields | Highly sensitive to moisture, can lead to side reactions with sensitive functional groups |
| Benzoyl Chloride | High | Readily available, well-understood reactivity | Vigorous reactions, generates corrosive HCl byproduct |
| Acid Anhydrides | Moderate | Less reactive than acyl chlorides, easier to handle | Slower reaction rates, may require heating |
| N-Acylbenzotriazoles | Moderate | Stable, crystalline solids; byproduct (benzotriazole) is easily removed | Requires preparation from the corresponding carboxylic acid |
| Potassium Acyltrifluoroborates | Low to Moderate | Air- and moisture-stable solids, high functional group tolerance | Requires an activating agent (e.g., a chlorinating agent) |
Alternative Methodologies for Amide Bond Formation
The field of amide bond formation is continually evolving, with a focus on developing milder, more sustainable, and more chemoselective methods.[11][12][13] For drug development professionals, having a range of options is crucial for navigating complex synthetic routes. Some notable alternatives to acyl chloride-based acylations include:
-
Carbodiimide-mediated couplings: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate carboxylic acids for direct amidation with amines.[1]
-
Enzymatic amide synthesis: Lipases and other enzymes can catalyze the formation of amide bonds under mild, aqueous conditions, offering excellent chemo- and enantioselectivity.
-
Catalytic direct amidation: Recent advances have led to the development of catalytic systems (e.g., based on boron or titanium) that can directly couple carboxylic acids and amines, often with the removal of water.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. oxfordreference.com [oxfordreference.com]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. Solved 3. Explain why the reaction of substituted benzoyl | Chegg.com [chegg.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis [mdpi.com]
- 10. mt.com [mt.com]
- 11. air.unimi.it [air.unimi.it]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Mechanistic Guide to the Reactions of 2-Chloro-5-fluorobenzoyl Chloride for Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Among the vast array of acylating agents, 2-Chloro-5-fluorobenzoyl chloride has carved a niche for itself as a versatile reagent. This guide provides an in-depth analysis of its reactivity, explores the mechanistic underpinnings of its key reactions, and offers a comparative perspective against other common acylating agents, supported by experimental data and detailed protocols.
Understanding the Reactivity of this compound: The Influence of Substituents
The reactivity of a benzoyl chloride derivative is intricately governed by the electronic effects of its substituents. In this compound, the presence of two halogen atoms, chlorine and fluorine, significantly modulates the electrophilicity of the carbonyl carbon. Both chlorine and fluorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This increased partial positive charge on the carbonyl carbon makes it more susceptible to nucleophilic attack.
However, it is also crucial to consider the resonance effect (+M) of the halogens. While fluorine is the most electronegative element, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. This effect is less pronounced for chlorine. The interplay of these inductive and resonance effects determines the overall reactivity. For this compound, the strong inductive effects of both halogens are expected to dominate, rendering the carbonyl carbon highly electrophilic and the molecule, as a whole, quite reactive.
Mechanistic Pathways: A Closer Look at Key Reactions
This compound participates in a variety of reactions crucial for the synthesis of pharmaceutical intermediates. Here, we delve into the mechanisms of two of its most important transformations: Nucleophilic Acyl Substitution and Friedel-Crafts Acylation.
Nucleophilic Acyl Substitution: A Stepwise Mechanism
Nucleophilic acyl substitution is a fundamental reaction of acyl chlorides. The generally accepted mechanism proceeds through a tetrahedral intermediate.
A Comparative Cost-Benefit Analysis of 2-Chloro-5-fluorobenzoyl Chloride in Pharmaceutical Intermediate Synthesis
This guide provides an in-depth, objective comparison of 2-Chloro-5-fluorobenzoyl chloride's performance against alternative reagents and synthetic routes. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for process development and optimization. Our analysis is grounded in experimental data to support a comprehensive cost-benefit framework.
Strategic Importance of Substituted Benzoyl Chlorides in Synthesis
Substituted benzoyl chlorides are cornerstone reagents in the pharmaceutical industry, serving as critical building blocks for a vast array of active pharmaceutical ingredients (APIs). Their high reactivity, driven by the electron-withdrawing nature of the acyl chloride group, makes them ideal for forming amide and ester bonds—two of the most common linkages in drug molecules. This compound is a key intermediate, particularly in the synthesis of antipsychotics and third-generation quinolone antibiotics like ciprofloxacin.[1] Its specific substitution pattern influences the biological activity and pharmacokinetic properties of the final API. However, its utility must be weighed against its costs, safety profile, and the efficiency of alternative pathways.
The Cost-Benefit Matrix: A Quantitative Comparison
The selection of a synthetic pathway is a multi-faceted decision. It is not merely about the highest yield but involves a holistic assessment of raw material cost, process safety, reaction efficiency, and waste management. Below, we compare the use of this compound with a common alternative, 2,4-dichloro-5-fluorobenzoyl chloride, for the synthesis of a key pharmaceutical precursor.
| Parameter | Route A: this compound | Route B: 2,4-dichloro-5-fluorobenzoyl Chloride | Justification & Expert Insights |
| Target Application | Synthesis of specific CNS-active agents | Precursor for quinolone antibiotics (e.g., Ciprofloxacin)[1] | The choice of reagent is fundamentally dictated by the target molecule's required substitution pattern. |
| Typical Yield | Variable, highly condition-dependent | Reported up to 98.8% in optimized processes[1] | Route B often benefits from more established and optimized industrial processes, leading to consistently higher yields. |
| Starting Material Cost | Moderate to High | Generally lower due to larger scale production | 2,4-dichloro-5-fluorobenzoyl chloride is a high-volume intermediate, which typically drives down its market price. |
| Key Reaction Type | Friedel-Crafts Acylation | Friedel-Crafts Acylation[2] | Both reagents typically undergo similar reaction mechanisms, allowing for a direct comparison of their intrinsic reactivity and side-product profiles. |
| Catalyst Requirement | Lewis Acids (e.g., AlCl₃, ZnCl₂)[3] | Lewis Acids or Cationic Resin Catalysts[1][4] | Modern methods for Route B utilize solid acid catalysts, which simplifies catalyst separation and reduces waste acid emissions, a significant process advantage.[1][4] |
| Reaction Conditions | High temperatures (100-350 °C) often required[5] | Milder conditions possible with optimized catalysts (e.g., 60 °C)[1] | The ability to run reactions at lower temperatures reduces energy costs and can minimize the formation of thermal degradation byproducts. |
| Safety & Handling | Corrosive: Causes severe skin burns and eye damage. Water Reactive: Reacts violently with water. Irritant: May cause respiratory irritation.[6] | Corrosive & Water Reactive: Similar hazard profile to Route A, requiring stringent handling protocols. | The high reactivity that makes these compounds useful also makes them hazardous. The "cost" of specialized handling equipment, PPE, and engineered controls is non-negotiable and significant.[6][7] |
| Waste Profile | Acidic byproducts (HCl), spent Lewis acids. | Reduced waste acid when using recyclable solid catalysts.[1] | The environmental and financial cost of waste treatment and disposal is a critical factor in large-scale manufacturing. Route B's compatibility with greener catalysts is a major benefit. |
Experimental Protocols: A Case Study in Friedel-Crafts Acylation
To provide a practical context, we present a generalized, yet detailed, protocol for a Friedel-Crafts acylation, a common application for these reagents. The causality behind each step is explained to highlight the principles of process optimization.
Synthesis of a Substituted Benzophenone Intermediate
This protocol is based on established principles for the synthesis of compounds like 2-Amino-5-chloro-2'-fluorobenzophenone.[5][8]
Materials:
-
Substituted Aniline (e.g., p-Chloroaniline)
-
This compound (or alternative)
-
Anhydrous Zinc Chloride (ZnCl₂) - Catalyst
-
High-boiling inert solvent (e.g., 1,2-dichlorobenzene)
-
Hydrochloric Acid (for workup)
-
Sodium Hydroxide (for neutralization)
-
Ethanol (for recrystallization)
Methodology:
-
Catalyst Preparation (The Trustworthiness Pillar):
-
Action: Heat technical grade ZnCl₂ under vacuum at 150-200°C for 4-6 hours.[9]
-
Causality: The Friedel-Crafts reaction is notoriously sensitive to moisture, which deactivates the Lewis acid catalyst. This dehydration step is critical to ensure catalyst activity and achieve high conversion rates. Using properly prepared anhydrous ZnCl₂ can increase yields from ~50% to over 70%.[3][8]
-
-
Reaction Setup:
-
Action: In a dry, inert-atmosphere reaction vessel, charge the anhydrous ZnCl₂ and the solvent. Add the substituted aniline and stir to form a slurry.
-
Causality: An inert atmosphere (e.g., nitrogen or argon) prevents the introduction of atmospheric moisture. The order of addition can be crucial; premixing the catalyst and aniline can sometimes prevent side reactions.
-
-
Acylation Reaction:
-
Action: Slowly add this compound to the mixture. Heat the reaction to 180-200°C and maintain for 4-8 hours. Monitor progress via TLC or HPLC.
-
Causality: The reaction is typically exothermic, so slow addition is necessary for temperature control. The high temperature is required to overcome the activation energy for the acylation of the deactivated aniline ring. Monitoring is essential to determine the reaction endpoint, preventing the formation of impurities from prolonged heating.
-
-
Workup and Isolation:
-
Action: Cool the reaction mixture to <100°C and carefully pour it onto a mixture of crushed ice and concentrated HCl. Stir until the reaction complex is fully decomposed. Filter the resulting precipitate.
-
Causality: Quenching with acidic water hydrolyzes the catalyst complex, precipitating the crude product. This step must be done carefully due to the exothermic nature and the release of HCl gas.
-
-
Purification:
-
Action: Neutralize the crude product with a NaOH solution, then recrystallize from hot ethanol.
-
Causality: Neutralization removes residual acid. Recrystallization is a cost-effective method for purification, removing unreacted starting materials and most side products to achieve the high purity required for subsequent pharmaceutical synthesis steps.
-
Visualization of Synthetic Workflow and Decision Framework
Diagrams provide a clear, at-a-glance understanding of complex processes and relationships.
References
- 1. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN109553524B - Synthetic method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-fluorobenzoyl Chloride
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Chloro-5-fluorobenzoyl chloride (CAS No. 21900-51-6). As a highly reactive acyl chloride, improper handling or disposal of this compound can lead to violent reactions, release of toxic and corrosive gases, and significant safety hazards. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures are conducted with the highest degree of scientific integrity and safety.
Understanding the Hazard Profile
This compound is a corrosive and water-reactive compound.[1][2] Its primary hazards stem from its acyl chloride functional group, which reacts vigorously with nucleophiles, most notably water.
Key Hazards Include:
-
Extreme Reactivity with Water: It reacts violently with water, including atmospheric moisture, in a highly exothermic reaction to produce 2-Chloro-5-fluorobenzoic acid, hydrochloric acid (HCl), and hydrogen fluoride (HF).[1][3][4] The generation of these toxic and corrosive gases within a sealed container can lead to rapid pressure buildup and potential explosion.[1]
-
Corrosivity: The compound is classified as causing severe skin burns and serious eye damage.[1][5] Contact with tissues will cause immediate chemical burns due to hydrolysis.
-
Respiratory Irritation: Inhalation of its vapors is destructive to the mucous membranes and upper respiratory tract, causing irritation, coughing, and shortness of breath.[1]
Due to this reactivity, this compound is classified as a reactive hazardous waste. It must never be disposed of directly in laboratory trash or poured down the drain.[6][7] The core principle of its disposal is controlled neutralization to convert it into less hazardous, stable salts before collection by a certified hazardous waste management service.[8][9]
Mandatory Safety and Preparation
Before beginning any disposal procedure, a thorough safety assessment is critical. The following personal protective equipment (PPE) and engineering controls are mandatory.
| Safety Requirement | Specification & Rationale |
| Engineering Control | Certified Chemical Fume Hood: All handling and neutralization steps must be performed inside a properly functioning chemical fume hood to contain and exhaust the corrosive vapors and acid gases (HCl, HF) produced during the reaction.[8][10] |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield: Goggles protect against splashes, while the face shield provides a secondary barrier for the entire face. This combination is crucial due to the severe and immediate eye damage the chemical can cause.[1][8] |
| Hand Protection | Chemical-Resistant Gloves: Wear appropriate gloves (e.g., Butyl rubber or a suitable laminate) to prevent skin contact. Consult a glove compatibility chart for specific breakthrough times.[11] |
| Body Protection | Lab Coat & Closed-Toed Shoes: A standard lab coat and proper footwear are required to protect against incidental skin exposure. |
| Emergency Preparedness | Spill Kit & Safety Shower/Eyewash: An appropriate spill kit containing a dry, inert absorbent (e.g., sand, vermiculite) must be readily available.[8] Ensure unobstructed access to a safety shower and eyewash station. |
Step-by-Step Neutralization Protocol
This protocol details the conversion of the reactive acyl chloride into stable, less hazardous salts through controlled hydrolysis and neutralization.
Materials:
-
Waste this compound
-
Large glass beaker or flask (volume at least 5-10 times that of the neutralizing solution)
-
Stir bar and magnetic stir plate
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
pH paper or calibrated pH meter
Step 1: Prepare the Neutralizing Solution
-
Place the large beaker in an ice bath and add a magnetic stir bar.
-
Prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. Sodium bicarbonate is often preferred as it is a weaker base and reacts less aggressively, minimizing the risk of a runaway reaction.[8]
-
Begin stirring the solution to ensure it is chilled and homogenous.
Step 2: Controlled Addition of the Acyl Chloride
-
Using a pipette or dropping funnel, add the this compound waste to the cold, stirring basic solution very slowly, drop by drop .
-
Monitor the reaction closely. Vigorous gas evolution (CO₂) is expected. If the reaction becomes too vigorous or foaming is excessive, immediately stop the addition until it subsides.
-
Causality: A slow, controlled addition rate is the most critical parameter for safety.[8] Adding the acyl chloride too quickly can overwhelm the cooling capacity of the ice bath and the neutralizing capacity of the bicarbonate solution, leading to a rapid temperature increase, violent boiling, and the release of corrosive aerosols.
-
Step 3: Ensure Complete Reaction
-
After all the acyl chloride has been added, allow the mixture to stir in the ice bath for at least 30 minutes.
-
Remove the ice bath and allow the solution to slowly warm to room temperature while continuing to stir for an additional 1-2 hours.
-
Causality: This extended stirring period ensures that the neutralization reaction goes to completion and no unreacted acyl chloride remains.
-
Step 4: pH Verification
-
Once the reaction has subsided and the solution has returned to room temperature, test the pH using pH paper or a meter.
-
The final pH of the solution should be between 6 and 9. If the solution is still acidic, slowly add more sodium bicarbonate until this range is achieved.
-
Causality: Verifying a neutral to slightly basic pH confirms that all acidic byproducts have been neutralized and the initial reactive compound has been fully hydrolyzed.[7]
-
Final Waste Collection and Disposal
-
Carefully transfer the neutralized aqueous solution into a designated hazardous waste container.
-
The container must be compatible with the waste; a high-density polyethylene (HDPE) container is typically suitable.[13]
-
Label the container clearly with the words "HAZARDOUS WASTE " and list all constituents:
-
Water
-
Sodium 2-chloro-5-fluorobenzoate
-
Sodium Chloride
-
Sodium Fluoride
-
Residual Sodium Bicarbonate
-
-
Store the container in a designated satellite accumulation area (SAA) in accordance with your institution's policies and EPA/RCRA regulations.[7][16]
-
Arrange for pickup by your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[17] Do not pour the neutralized solution down the drain. [7]
Disposal Workflow Diagram
The following diagram outlines the complete logical workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
- 9. How to dispose of 2 - Toluoyl Chloride waste? - Blog - Evergreensino [evergreensinochem.com]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Benzoyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 15. researchgate.net [researchgate.net]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
